2,4-dimethylhexanedioyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48N7O19P3S |
|---|---|
Molecular Weight |
923.7 g/mol |
IUPAC Name |
6-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2,4-dimethyl-6-oxohexanoic acid |
InChI |
InChI=1S/C29H48N7O19P3S/c1-15(9-16(2)28(42)43)10-19(38)59-8-7-31-18(37)5-6-32-26(41)23(40)29(3,4)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(39)27(53-17)36-14-35-20-24(30)33-13-34-25(20)36/h13-17,21-23,27,39-40H,5-12H2,1-4H3,(H,31,37)(H,32,41)(H,42,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46) |
InChI Key |
MGYWQGNLMGBIPY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylhexanedioyl-CoA: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, known as acyl-CoAs, are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2][3] They represent the activated form of carboxylic acids within a cell. Dicarboxylic acids, organic compounds containing two carboxyl groups, also play significant roles in metabolism, often arising from the oxidation of fatty acids.[4][5][6] 2,4-Dimethylhexanedioyl-CoA, as a derivative of a branched-chain dicarboxylic acid, represents a molecule of interest in the study of atypical fatty acid metabolism and its potential implications in metabolic disorders. This guide will delineate its theoretical chemical structure, predict its properties, and outline relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Nomenclature
The structure of this compound is derived from the esterification of 2,4-dimethylhexanedioic acid with the thiol group of Coenzyme A. Due to the presence of two carboxyl groups in the parent acid, two isomeric forms of the CoA thioester are possible: a mono-CoA ester and a di-CoA ester.
-
2,4-Dimethylhexanedioic Acid: A C8 dicarboxylic acid with methyl branches at positions 2 and 4.[7][8]
-
Coenzyme A (HSCoA): A complex molecule containing a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and an adenosine (B11128) 3',5'-bisphosphate moiety. The reactive thiol (-SH) group is the site of acylation.[1][2][9]
The proposed structures are visualized in the diagram below.
Predicted Chemical Properties
The chemical properties of this compound are predicted based on its constituent parts and the general characteristics of acyl-CoA molecules. The thioester bond is a high-energy bond, making the molecule reactive in acyl transfer reactions.[5][10]
Table 1: Predicted Physicochemical Properties
| Property | 2,4-Dimethylhexanedioic Acid | Coenzyme A | 2,4-Dimethylhexanedioyl-mono-CoA (Predicted) | 2,4-Dimethylhexanedioyl-di-CoA (Predicted) |
| Molecular Formula | C₈H₁₄O₄[7][8] | C₂₁H₃₆N₇O₁₆P₃S[1][9] | C₂₉H₄₈N₇O₁₉P₃S | C₅₀H₈₂N₁₄O₃₄P₆S₂ |
| Molecular Weight | 174.19 g/mol [7][8] | 767.53 g/mol [1] | ~923.70 g/mol | ~1673.21 g/mol |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water.[11] | Expected to be water-soluble due to the charged phosphate (B84403) groups of CoA. | Expected to be water-soluble. |
| Stability | Stable under normal conditions. | Unstable in solution, particularly at alkaline pH, due to oxidation of the thiol group.[12] | The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. Best stored at low temperature (-20°C to -80°C) and acidic pH (4-5).[12] | Similar stability profile to the mono-CoA ester, with two thioester bonds susceptible to hydrolysis. |
| UV Absorbance | None in the standard range. | λmax at ~260 nm due to the adenine (B156593) base.[1] | Expected λmax at ~260 nm. | Expected λmax at ~260 nm. |
Hypothetical Biological Role and Metabolic Pathway
Branched-chain dicarboxylic acids are not common metabolites but can be formed through omega-oxidation of branched-chain fatty acids or as byproducts of other metabolic pathways. The formation of a CoA ester of a dicarboxylic acid would likely occur in the mitochondria or peroxisomes, activating it for further metabolism, such as beta-oxidation from one of the carboxyl ends.
Below is a hypothetical pathway illustrating the potential formation and subsequent metabolism of a dicarboxylic acyl-CoA.
Experimental Protocols
As no specific protocols for this compound exist, the following sections provide detailed, generalized methodologies for the chemical synthesis and analytical measurement of acyl-CoAs, which can be adapted for the target molecule.
Chemical Synthesis of Acyl-CoA Thioesters
A common method for synthesizing acyl-CoAs involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.[13]
Protocol: Synthesis via Carbonyldiimidazole Activation
-
Activation of the Carboxylic Acid:
-
Dissolve 2,4-dimethylhexanedioic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Add N,N'-Carbonyldiimidazole (CDI) in a 1:1 molar ratio for mono-activation or a 1:2.2 ratio for di-activation.
-
Stir the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen) to form the acyl-imidazolide intermediate.
-
-
Thioesterification:
-
In a separate vessel, dissolve Coenzyme A (lithium or free acid form) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.0).
-
Slowly add the activated acyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 8.0 by adding small amounts of a dilute base if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
The crude reaction mixture can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted fatty acid and CDI byproducts.
-
Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Table 2: Typical RP-HPLC Conditions for Acyl-CoA Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Temperature | 25-30°C |
Extraction and Analysis of Acyl-CoAs from Biological Samples
The analysis of acyl-CoAs from tissues or cells requires efficient extraction and sensitive detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14][15]
Protocol: Sample Extraction and LC-MS/MS Analysis
-
Tissue/Cell Homogenization:
-
Flash-freeze biological samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen sample (~20-50 mg) on ice in an extraction buffer (e.g., 2:1 isopropanol:50 mM KH₂PO₄) containing an appropriate internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).
-
-
Phase Separation:
-
Add a non-polar solvent (e.g., chloroform (B151607) or hexane) and vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous/organic layers. Acyl-CoAs will remain in the polar (aqueous/methanol) phase.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Load the aqueous supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove salts and polar interferences.
-
Elute the acyl-CoAs with a methanol (B129727) or acetonitrile solution.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50 mM ammonium (B1175870) acetate).[12]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted sample using an LC-MS/MS system.
-
Table 3: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Condition |
| LC Column | C18 UPLC/HPLC Column (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
| Precursor Ion (Q1) | [M+H]⁺ of the target acyl-CoA |
| Product Ion (Q3) | A common fragment ion for CoA, e.g., m/z corresponding to the phosphoadenosine moiety. |
The workflow for this analytical process is illustrated below.
Conclusion
While this compound is not a well-documented metabolite, its theoretical structure and properties can be inferred from the principles of organic chemistry and the known behavior of similar biomolecules. As a dicarboxylic acyl-CoA, its study could provide valuable insights into branched-chain fatty acid metabolism and its potential dysregulation in disease. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to synthesize, detect, and quantify this and other novel acyl-CoA species, thereby enabling further exploration into the complex landscape of cellular metabolism.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Coenzyme A [sigmaaldrich.com]
- 4. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Dicarboxylic acids | Cyberlipid [cyberlipid.gerli.com]
- 6. longdom.org [longdom.org]
- 7. (2R,4S)-2,4-dimethylhexanedioic acid | C8H14O4 | CID 177550792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethyladipic acid | C8H14O4 | CID 549851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Coenzyme A | 85-61-0 [chemicalbook.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Architecture of Novel Branched-Chain Acyl-CoAs: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the enzymatic synthesis of novel branched-chain acyl-CoAs (BCACoAs) represents a frontier in chemical biology and therapeutic development. These molecules, central to various metabolic and signaling pathways, offer a rich scaffold for the design of new drugs and biological probes. This technical guide provides an in-depth overview of the core enzymatic strategies for synthesizing novel BCACoAs, detailed experimental protocols, and a summary of quantitative data to facilitate comparative analysis.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs are coenzyme A thioesters characterized by alkyl branches along the acyl chain. They are key intermediates in cellular metabolism, originating primarily from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][2] Beyond their role in primary metabolism, emerging evidence suggests their involvement in cellular signaling, including the regulation of protein acylation and gene expression.[3][4][5] The unique structural properties of BCACoAs, such as altered hydrophobicity and steric hindrance, make them valuable targets for drug development, particularly in the fields of metabolic diseases and oncology.
Core Enzymatic Strategies for Synthesis
The synthesis of novel BCACoAs can be achieved through several enzymatic approaches, primarily leveraging the substrate promiscuity of native enzymes or through the engineered reconstitution of biosynthetic pathways.
Acyl-CoA Synthetases (ACSs) and Ligases
Acyl-CoA synthetases catalyze the ATP-dependent activation of free fatty acids to their corresponding acyl-CoA thioesters.[6] While many ACSs are specific for straight-chain fatty acids, some isoforms exhibit broader substrate specificity and can activate branched-chain carboxylic acids.[7] By providing novel branched-chain carboxylic acid substrates, these enzymes can be used to generate a diverse array of BCACoAs.
Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) Systems
Fatty acid synthases are multi-domain enzymes that typically synthesize straight-chain fatty acids. However, mammalian FAS (mFAS) is known to be promiscuous and can utilize branched-chain starter units (e.g., isobutyryl-CoA, isovaleryl-CoA) and extender units (e.g., methylmalonyl-CoA) to produce monomethyl and multi-methyl branched-chain fatty acids.[8][9][10][11] Similarly, polyketide synthases (PKSs), which are involved in the biosynthesis of a vast array of natural products, utilize a variety of branched-chain starter and extender units.[12][13] In vitro reconstitution of these complex enzymatic systems allows for the controlled synthesis of novel polyketide-like branched-chain acyl-CoAs.[1][14][15]
Engineered Metabolic Pathways
The heterologous expression of genes encoding enzymes for BCAA catabolism and subsequent acyl-CoA formation in microbial hosts like E. coli has proven to be a successful strategy for the in vivo production of specific BCACoAs, such as isobutyryl-CoA and isovaleryl-CoA.[16] Further engineering, including the overexpression of precursor-supplying enzymes, can significantly enhance the yield of the desired products.[16]
Quantitative Data on Enzymatic Synthesis
The efficiency of enzymatic BCACoA synthesis is dependent on enzyme kinetics, substrate availability, and reaction conditions. The following tables summarize key quantitative data from various studies.
| Enzyme System | Substrate(s) | Product(s) | Key Kinetic Parameters / Yield | Reference(s) |
| Metazoan Fatty Acid Synthase (mFAS) | Acetyl-CoA, Methylmalonyl-CoA | Multi-methyl branched-chain fatty acids | Lower turnover number with methylmalonyl-CoA compared to malonyl-CoA. | [8][11] |
| Engineered E. coli | Glucose | Isovaleryl-CoA | 80.77 ± 3.83 nmol/g wet weight | [16] |
| Engineered E. coli | Glucose, Chloramphenicol | Chloramphenicol-3-isobutyrate, Chloramphenicol-3-isovalerate | 2.96 ± 0.06 mg/L, 3.94 ± 0.06 mg/L | [16] |
| Glutaconate CoA-transferase (GctAB) & Enoyl-CoA Hydratase (ECHS1) | 2,3-enoyl free acids | 3-hydroxyisovaleryl-CoA, 3-hydroxyisobutyryl-CoA, 2-methyl-3-hydroxybutyryl-CoA | Detectable in normal mouse liver. | [17][18] |
| Chemo-enzymatic Synthesis | S-acyl pantetheine (B1680023) substrates, ATP, CoaA/D/E enzymes | Various acyl-CoAs (e.g., benzoyl-CoA) | Stoichiometric conversion with a 1000-fold molar excess of substrate in 3 hours. | [19] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of a Novel Branched-Chain Acyl-CoA using an Acyl-CoA Synthetase
This protocol describes a general method for the enzymatic synthesis of a novel BCACoA from its corresponding branched-chain carboxylic acid.
1. Expression and Purification of Acyl-CoA Synthetase:
-
A detailed protocol for the expression and purification of a recombinant acyl-CoA synthetase can be adapted from established methods for similar enzymes.[6] This typically involves cloning the gene into an expression vector, transforming it into E. coli, inducing protein expression, and purifying the enzyme using affinity chromatography (e.g., Ni-NTA).
2. Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
Branched-chain carboxylic acid substrate (1-5 mM)
-
Coenzyme A (1-5 mM)
-
ATP (5-10 mM)
-
MgCl₂ (5-10 mM)
-
Purified acyl-CoA synthetase (1-5 µM)
-
-
The total reaction volume is typically 100-500 µL.
3. Reaction Incubation and Monitoring:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS to quantify the formation of the acyl-CoA product.
4. Product Purification:
-
The synthesized acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge. The product is eluted with an organic solvent, which is then evaporated.
Protocol 2: Analysis of Branched-Chain Acyl-CoAs by LC-MS/MS
This protocol outlines a general method for the quantification of BCACoAs in biological or in vitro samples.[14][18][20]
1. Sample Preparation and Extraction:
-
For in vitro reaction samples, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
For cellular or tissue samples, homogenize in a cold buffer and extract the acyl-CoAs using a solvent mixture such as isopropanol/acetonitrile (B52724).
-
Centrifuge to pellet debris and collect the supernatant containing the acyl-CoAs.
2. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
The mobile phase typically consists of an aqueous component with a weak acid (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Employ a gradient elution to separate the acyl-CoAs based on their hydrophobicity.
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each acyl-CoA of interest. A common transition for all acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) fragment.[20]
3. Quantification:
-
Generate a standard curve using commercially available or synthesized standards of the target BCACoAs.
-
Spike samples with a known amount of an internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for extraction and instrument variability.
-
Quantify the concentration of the BCACoAs in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
Branched-Chain Amino Acid Catabolism and Precursor Supply
The catabolism of BCAAs provides the initial branched-chain acyl-CoA skeletons for further modification. This pathway is a critical starting point for the synthesis of many BCACoAs.
References
- 1. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of the fatty acid synthase from Bugula neritina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Long-chain acyl-CoA synthetase 1 interacts with key proteins that activate and direct fatty acids into niche hepatic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for the purification of fatty acid synthetase from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis and attachment of novel bacterial polyketide synthase starter units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of L-β-Aminoisobutyric Acid: A Novel Intermediate in Valine Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that serve as crucial substrates for protein synthesis and energy production. Their catabolism, primarily initiated in skeletal muscle, generates intermediates that feed into the tricarboxylic acid (TCA) cycle.[1] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin (B600854) resistance and type 2 diabetes, underscoring the importance of fully elucidating its pathways and identifying all metabolic intermediates.[1] This technical guide focuses on the discovery and characterization of L-β-aminoisobutyric acid (L-BAIBA), a novel intermediate in the catabolism of valine, which has emerged as a signaling molecule with significant physiological roles.
The Emergence of BAIBA as a Novel Myokine
Historically, β-aminoisobutyric acid (BAIBA) was known as a catabolite of thymine.[2] However, the discovery of its L-enantiomer (L-BAIBA) as a product of valine catabolism, particularly in response to exercise, has redefined its biological significance.[2][3] Groundbreaking research identified L-BAIBA as a myokine, a substance produced and released by muscle cells during contraction, that exerts effects on distant tissues.[4] This discovery was spearheaded by studies investigating the role of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[4]
Experiments using mouse models with muscle-specific overexpression of PGC-1α and in vitro studies with PGC-1α-expressing myotubes revealed the secretion of a previously uncharacterized small molecule that was later identified as BAIBA.[4][5] This finding suggested that the well-established benefits of exercise on systemic metabolism might be mediated, in part, by this novel BCAA intermediate.
The Revised Valine Catabolic Pathway
The identification of L-BAIBA necessitated a revision of the canonical valine catabolism pathway. The updated pathway illustrates that after the initial transamination and oxidative decarboxylation steps, the resulting intermediates from valine can be shunted towards the production of L-BAIBA. Specifically, L-valine is catabolized to L-methylmalonyl-semialdehyde (L-MMS), which is then transaminated by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) to form L-BAIBA.[2][3]
Caption: Revised Valine Catabolic Pathway including L-BAIBA.
Experimental Evidence and Quantitative Data
The discovery of L-BAIBA as a valine catabolite was substantiated by a series of rigorous experiments involving animal models, cell culture, and human studies. A key experimental model was the muscle-specific PGC-1α transgenic mouse, which mimics an exercise-trained state.
Quantitative Analysis of BAIBA Levels
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been the primary analytical technique for the precise quantification of L-BAIBA in biological samples. Studies have consistently shown a significant increase in L-BAIBA concentrations in both muscle and plasma following exercise.
| Condition | Tissue/Fluid | Fold Change in L-BAIBA | Reference |
| 3 weeks of voluntary wheel running | Mouse Plasma | ~1.2-fold increase | [2] |
| 3 weeks of voluntary wheel running | Mouse Gastrocnemius Muscle | ~5.2-fold increase | [4] |
| 3 weeks of voluntary wheel running | Mouse Quadriceps Muscle | ~2.2-fold increase | [4] |
| 20 weeks of aerobic exercise | Human Plasma | ~1.17-fold increase | [2] |
| 1 hour of acute aerobic exercise | Human Plasma | ~1.2-fold increase | [5] |
Key Experimental Protocols
The identification and quantification of L-BAIBA involved sophisticated experimental designs and analytical methods. Below are detailed protocols for the key experiments cited.
Animal Model: Muscle-Specific PGC-1α Transgenic Mice
-
Objective: To create a model of enhanced muscle oxidative metabolism to identify secreted metabolites.
-
Methodology:
-
Generation of Transgenic Mice: Mice with muscle-specific overexpression of PGC-1α (MCK-PGC1α) are generated using the muscle creatine (B1669601) kinase (MCK) promoter to drive the expression of PGC-1α specifically in skeletal muscle.[6]
-
Housing and Exercise: Mice are housed with access to a running wheel for a specified period (e.g., 3 weeks) to induce a physiological stimulus. Sedentary littermates serve as controls.[4]
-
Sample Collection: At the end of the experimental period, blood is collected via cardiac puncture into EDTA-containing tubes for plasma separation. Skeletal muscles (e.g., gastrocnemius, quadriceps) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[4]
-
Cell Culture: PGC-1α Overexpression in Myotubes
-
Objective: To identify metabolites secreted from muscle cells with enhanced PGC-1α expression in a controlled in vitro system.
-
Methodology:
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Transfection: Differentiated myotubes are transfected with a plasmid expressing PGC-1α or a control vector.
-
Metabolite Collection: After a set period, the culture medium is collected, and cells are harvested for analysis.
-
Metabolite Extraction: The collected medium is centrifuged to remove cellular debris, and metabolites are extracted using a solvent precipitation method (e.g., with cold methanol).
-
Quantification of L-BAIBA by LC-MS/MS
-
Objective: To accurately measure the concentration of L-BAIBA in plasma and muscle tissue.
-
Methodology Overview: This protocol is a composite based on typical methods for small molecule quantification.
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard (e.g., deuterated BAIBA).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
-
-
Sample Preparation (Muscle Tissue):
-
Homogenize ~20-30 mg of frozen muscle tissue in a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Add an internal standard.
-
Centrifuge to pellet cellular debris.
-
Process the supernatant as described for plasma.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for L-BAIBA and its internal standard. For example, a common transition for BAIBA is m/z 104.1 → 87.1.
-
-
Logical Workflow for the Discovery of L-BAIBA
The discovery of L-BAIBA as a novel BCAA intermediate followed a logical progression from initial hypothesis to in-depth characterization.
Caption: Logical workflow for the discovery of L-BAIBA.
Significance and Future Directions
The discovery of L-BAIBA as a novel intermediate in BCAA catabolism has opened new avenues for understanding the molecular basis of the health benefits of exercise. As a signaling molecule, L-BAIBA has been shown to induce the "browning" of white adipose tissue, thereby increasing energy expenditure, and to improve glucose homeostasis.[2][4] These findings have significant implications for the development of novel therapeutics for metabolic disorders.
Future research will likely focus on:
-
Identifying the specific receptors and downstream signaling pathways of L-BAIBA in target tissues.
-
Exploring the full spectrum of its physiological effects beyond metabolic regulation.
-
Investigating the therapeutic potential of L-BAIBA or its analogs in preclinical and clinical settings for conditions such as obesity, diabetes, and other metabolic diseases.
Conclusion
The identification of L-β-aminoisobutyric acid as a product of valine catabolism represents a significant advancement in our understanding of BCAA metabolism. This discovery, underpinned by the use of sophisticated animal models and advanced analytical techniques, has unveiled a new layer of complexity in the interplay between muscle metabolism and systemic energy homeostasis. The continued exploration of L-BAIBA and other novel BCAA intermediates holds great promise for the development of innovative strategies to combat metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 6. Muscle-Specific Overexpression of PGC-1α Does Not Augment Metabolic Improvements in Response to Exercise and Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Genesis of Dimethyl-Substituted Dicarboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic origins of dimethyl-substituted dicarboxylic acids. These molecules, often found as metabolic byproducts, can serve as important biomarkers in various physiological and pathological states. Understanding their formation is crucial for researchers in metabolic diseases, toxicology, and drug development. This document details the primary metabolic pathways involved, presents quantitative data from key studies, outlines experimental protocols for their investigation, and provides visual representations of the core metabolic processes.
Core Metabolic Pathways
Dimethyl-substituted dicarboxylic acids primarily originate from the catabolism of branched-chain amino acids (BCAAs) and branched-chain fatty acids. Genetic disorders affecting these pathways can lead to an accumulation of these and other organic acids.[1][2][3][4][5] The key metabolic routes involve both mitochondrial and peroxisomal enzymatic activities.
Branched-Chain Amino Acid Catabolism
The breakdown of the essential amino acids valine, leucine, and isoleucine is a major source of precursors for dimethyl-substituted dicarboxylic acids.[2][3][4] Deficiencies in the enzymes of these pathways lead to the accumulation of upstream intermediates, which can then be shunted into alternative oxidative pathways, including ω-oxidation followed by β-oxidation, to form various dicarboxylic acids.
A critical enzymatic step in BCAA catabolism is the irreversible oxidative decarboxylation of branched-chain α-keto acids, catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC).[1] A deficiency in this complex results in Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding α-keto acids.[1][4]
Peroxisomal β-Oxidation of Dicarboxylic Acids
While mitochondria are central to the β-oxidation of most fatty acids, peroxisomes play a crucial role in the metabolism of dicarboxylic acids, particularly long-chain ones.[6][7] Dicarboxylic acids are products of the ω-oxidation of monocarboxylic acids.[6] Once formed, these dicarboxylic acids are activated to their coenzyme A (CoA) esters and subsequently shortened via peroxisomal β-oxidation.[6] Studies in fibroblasts from patients with defects in mitochondrial and peroxisomal fatty acid oxidation have demonstrated that peroxisomes are the primary site for the β-oxidation of C16-dicarboxylic acid.[6]
The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids include straight-chain acyl-CoA oxidase (SCOX), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X.[6]
Experimental Protocols
Investigating the metabolic origins of dimethyl-substituted dicarboxylic acids typically involves stable isotope tracing studies coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.
Stable Isotope Tracing in Cell Culture
This protocol outlines the general steps for tracing the metabolism of a labeled substrate (e.g., ¹³C-labeled branched-chain amino acid) in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be traced
-
Stable isotope-labeled tracer (e.g., U-¹³C-Leucine)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of labeling.[8]
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the stable isotope tracer and other necessary nutrients.[8]
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold PBS to remove extracellular tracer.
-
Add a sufficient volume of ice-cold 80% methanol to the cells.[8]
-
Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.[8]
-
Vortex the tubes and incubate at -80°C to precipitate proteins.[8]
-
Centrifuge the samples at high speed to pellet cell debris.[8]
-
Collect the supernatant containing the metabolites for analysis.
-
Analysis of Dicarboxylic Acids by Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive method for the quantification of dicarboxylic acids in biological samples.[9][10][11][12]
Sample Preparation:
-
Extraction: Extract dicarboxylic acids from the sample (e.g., plasma, urine, cell culture supernatant) using an appropriate organic solvent like methyl-tert-butyl ether.[11][12]
-
Derivatization: Derivatize the extracted acids to enhance their volatility and ionization efficiency for mass spectrometry. A common method is esterification with butanolic HCl to form dibutyl esters.[11][12]
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the derivatized sample into a liquid chromatography (LC) system for separation.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and quantification.[11][12] Ionization is typically achieved using electrospray ionization (ESI).[10]
Quantitative Data
The following tables summarize key quantitative data related to the analysis of dicarboxylic acids and the enzymes involved in their metabolism.
Table 1: Analytical Parameters for Dicarboxylic Acid Quantification by LC-MS/MS
| Parameter | Value | Reference |
| Linearity for MMA | Up to 150 µmol/L | [11][12] |
| Limit of Quantification (MMA) | 0.1 µmol/L | [11][12] |
| Limit of Detection (MMA) | 0.05 µmol/L | [11][12] |
| Total Imprecision (MMA) | ≤7.5% | [11][12] |
MMA: Methylmalonic Acid
Table 2: Relative Activities of Peroxisomal and Mitochondrial Enzymes with Dicarboxylyl-CoAs
| Enzyme | Substrate | Relative Activity | Reference |
| Peroxisomal Acyl-CoA Oxidase | DC-CoAs (C10-C16) | Comparable to MC-CoAs | [7] |
| Mitochondrial CPT | DC-CoAs | Much lower than MC-CoAs | [7] |
| Mitochondrial Acyl-CoA Dehydrogenase | DC-CoAs | Much lower than MC-CoAs | [7] |
DC-CoAs: Dicarboxylyl-CoAs; MC-CoAs: Monocarboxylyl-CoAs; CPT: Carnitine Palmitoyltransferase
Conclusion
The metabolic origins of dimethyl-substituted dicarboxylic acids are intricately linked to the catabolism of branched-chain amino acids and fatty acids, with peroxisomal β-oxidation playing a pivotal role in their subsequent processing. Understanding these pathways is essential for elucidating the pathophysiology of various metabolic disorders and for the development of novel diagnostic and therapeutic strategies. The experimental approaches outlined in this guide, particularly stable isotope tracing coupled with advanced mass spectrometry techniques, provide powerful tools for researchers to further unravel the complexities of these metabolic networks.
References
- 1. Lessons from genetic disorders of branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-Chain Amino Acid Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 3. Branched-Chain Amino Acid Metabolism Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disorders of branched chain amino acid metabolism | Semantic Scholar [semanticscholar.org]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
role of acyl-CoA esters in metabolic regulation and cell signaling
An In-depth Technical Guide on the Role of Acyl-CoA Esters in Metabolic Regulation and Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates, situated at the crossroads of lipid and energy metabolism. Far from being passive substrates, they are now recognized as critical signaling molecules and allosteric regulators that modulate a vast array of cellular processes. Their roles extend from the fine-tuning of metabolic pathways, such as fatty acid synthesis and oxidation, to the regulation of gene expression, protein function, and insulin (B600854) secretion. This technical guide provides a comprehensive overview of the multifaceted functions of acyl-CoA esters, with a focus on their roles in metabolic regulation and cell signaling. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows discussed.
Introduction to Acyl-CoA Esters
Acyl-CoAs are thioester derivatives of fatty acids, formed by the attachment of a fatty acid to the thiol group of Coenzyme A (CoA).[1] This activation step, catalyzed by acyl-CoA synthetases (ACSs), is essential for the metabolic utilization of fatty acids.[2] The resulting acyl-CoA esters can vary in the length of their acyl chain, with short-chain (e.g., acetyl-CoA), medium-chain, and long-chain acyl-CoAs (LCACoAs) exhibiting distinct metabolic and regulatory functions.[2][3] The intracellular concentrations of free, unbound acyl-CoA esters are tightly regulated and buffered by acyl-CoA binding proteins (ACBPs), ensuring that their signaling functions are precisely controlled.[4][5][6]
Role in Metabolic Regulation
Acyl-CoA esters are central to the regulation of energy homeostasis, acting as sensors of cellular fatty acid levels and modulating key enzymatic activities to balance anabolic and catabolic processes.
Regulation of Fatty Acid Metabolism
The metabolism of fatty acids is a tightly controlled process involving a balance between synthesis and β-oxidation. Acyl-CoA esters are key regulators of this balance.
-
Acetyl-CoA Carboxylase (ACC): Long-chain acyl-CoAs are potent feedback inhibitors of ACC, the rate-limiting enzyme in fatty acid synthesis.[4] This inhibition prevents the synthesis of new fatty acids when existing levels are high. The inhibitory constant (Ki) for acyl-CoA is in the low nanomolar range, highlighting the sensitivity of this regulatory mechanism.[5][6]
-
Carnitine Palmitoyltransferase I (CPT1): Malonyl-CoA, the product of the ACC reaction, is a powerful inhibitor of CPT1.[7][8] CPT1 is the enzyme responsible for transporting long-chain acyl-CoAs into the mitochondria for β-oxidation.[1] By inhibiting CPT1, malonyl-CoA ensures that newly synthesized fatty acids are not immediately targeted for degradation.
Regulation of Glucose Metabolism and Insulin Secretion
Acyl-CoA esters play a significant role in coupling glucose metabolism to insulin secretion in pancreatic β-cells.
-
Glucose-Stimulated Insulin Secretion (GSIS): An increase in glucose metabolism leads to a rise in cytosolic malonyl-CoA.[9] This inhibits CPT1, reducing fatty acid oxidation and consequently increasing the cytosolic concentration of long-chain acyl-CoAs.[7][10] These LCACoAs, or their derivatives, are thought to be key signaling molecules that promote the exocytosis of insulin-containing granules.[7][9] The secretory action is dependent on the fatty acid chain length and occurs in the low micromolar range of free fatty acid concentrations.[11]
-
Enzyme Inhibition: Long-chain acyl-CoAs have been shown to inhibit other enzymes involved in glucose metabolism, such as glucokinase and pyruvate (B1213749) dehydrogenase, further integrating lipid and carbohydrate metabolism.[4][12]
Role in Cell Signaling
Beyond their roles as metabolic intermediates and allosteric regulators, acyl-CoA esters are increasingly recognized as signaling molecules that can directly influence gene expression and protein function.
Regulation of Gene Expression
-
Transcription Factor Modulation: In prokaryotes like E. coli, long-chain acyl-CoAs directly bind to the transcription factor FadR, inhibiting its ability to bind DNA and thereby regulating the expression of genes involved in fatty acid metabolism.[13] In mammals, hepatocyte nuclear factor 4α (HNF-4α) has been shown to bind long-chain acyl-CoAs, which may modulate its transcriptional activity.[13]
-
Histone Acetylation: Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones by histone acetyltransferases (HATs).[14][15][16] Histone acetylation is a key epigenetic modification that generally leads to a more relaxed chromatin structure, making DNA more accessible for transcription.[15] The availability of nuclear acetyl-CoA, derived from cellular metabolism, directly links the metabolic state of the cell to the regulation of gene expression.[14][16][17] The enzyme acetyl-CoA synthetase 2 (ACSS2) can generate acetyl-CoA in the nucleus, directly providing the substrate for histone acetylation and influencing processes like neuronal plasticity and memory.[18]
Protein Acylation
Protein acylation is a post-translational modification where an acyl group from an acyl-CoA is covalently attached to an amino acid residue of a protein.[19][20][21] This modification can alter the protein's structure, function, subcellular localization, and interactions.[21][22]
-
Types of Acylation: Different acyl-CoAs serve as donors for various types of acylation, including acetylation (from acetyl-CoA), palmitoylation (from palmitoyl-CoA), and myristoylation (from myristoyl-CoA).[21][22]
-
Functional Consequences: Protein acylation is involved in a wide range of cellular processes, including signal transduction, membrane trafficking, and apoptosis. For instance, the attachment of fatty acyl chains can increase the hydrophobicity of a protein, facilitating its association with cellular membranes.[22]
Quantitative Data Summary
The following tables summarize key quantitative data related to the concentrations and regulatory effects of acyl-CoA esters.
Table 1: Cellular Concentrations and Inhibitory Constants of Acyl-CoA Esters
| Parameter | Value | Context | Reference(s) |
| Free Cytosolic Acyl-CoA Concentration | Low nanomolar range (<5 nM during fatty acid synthesis) | Normal physiological conditions | [4],[5], |
| Maximum Free Cytosolic Acyl-CoA Concentration | Unlikely to exceed 200 nM | Extreme physiological conditions | [4],[5],[6] |
| Ki of Acyl-CoA for Acetyl-CoA Carboxylase (ACC) | ~5 nM | Inhibition of fatty acid synthesis | [5],[6] |
| Palmitoyl-CoA Ki for Purine Nucleotide Binding | ~2.5 - 3.0 µM | Competitive inhibition in brown adipose tissue mitochondria | |
| Muscle LCACoA in Fed vs. Fasted Rats | 3.4 ± 0.2 vs. 4.4 ± 0.4 nmol/g | Red gastrocnemius muscle | [23] |
| Muscle LCACoA in Chow-fed vs. High-fat-fed Rats | ~4 nmol/g vs. ~8 nmol/g | Basal state in red gastrocnemius muscle | [23] |
Experimental Protocols
Accurate measurement of acyl-CoA esters and the assessment of their effects on enzyme activity are crucial for research in this field.
Protocol: Acyl-CoA Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[24][25][26]
1. Sample Preparation and Extraction:
- Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1 methanol:chloroform).[24]
- Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.[24]
- Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.[24]
- Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[24]
- Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[24]
- Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[24]
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[24]
- Mobile Phase A: Water with a volatile buffer salt (e.g., 5-10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[24][27]
- Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[24][27]
- Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[24]
- Mass Spectrometry Detection:
- Ionization Mode: Use positive electrospray ionization (ESI).[28]
- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[26][28]
- MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A common product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[26][28] For example, for Palmitoyl-CoA (C16:0), the transition would be m/z 1004.6 → m/z 497.6.
Protocol: Assay for Acyl-CoA Regulated Enzyme Activity (Example: CPT1)
This protocol describes a method to measure the activity of CPT1, which is inhibited by malonyl-CoA.
1. Preparation of Mitochondria:
- Isolate mitochondria from the tissue of interest (e.g., liver, muscle) using standard differential centrifugation techniques.
- Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
2. CPT1 Activity Assay:
- The assay measures the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.
- Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 70 mM sucrose, 80 mM KCl, 10 mM HEPES, pH 7.4), BSA (fatty acid-free), and varying concentrations of the inhibitor, malonyl-CoA.
- Initiate Reaction: Add a known amount of mitochondrial protein to the reaction mixture and pre-incubate for a few minutes at 37°C.
- Start the reaction by adding the substrates: L-[³H]carnitine and palmitoyl-CoA.
- Incubation: Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C.
- Stop Reaction: Terminate the reaction by adding an acid (e.g., 1 M HCl).
- Separation: Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a solvent extraction (e.g., with butanol) or by passing the mixture through a cation exchange column.
- Quantification: Measure the radioactivity of the product using liquid scintillation counting.
- Data Analysis: Calculate the rate of CPT1 activity and determine the inhibitory effect of different concentrations of malonyl-CoA.
Diagrams of Pathways and Workflows
Signaling Pathways
Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Malonyl-CoA and long chain acyl-CoA esters as metabolic coupling factors in nutrient-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. mdpi.com [mdpi.com]
- 15. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 16. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetyl-CoA synthetase regulates histone acetylation and hippocampal memory [ideas.repec.org]
- 19. imrpress.com [imrpress.com]
- 20. Functions of Coenzyme A and Acyl-CoA in Post-Translational Modification and Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. benchchem.com [benchchem.com]
- 25. omni.laurentian.ca [omni.laurentian.ca]
- 26. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
2,4-Dimethylhexanedioyl-CoA: A Potential Disease Biomarker in Peroxisomal Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 2,4-dimethylhexanedioyl-CoA as a novel biomarker for peroxisomal disorders. While direct research on this specific molecule is limited, its structural characteristics suggest a metabolic origin rooted in the degradation of branched-chain fatty acids. This document provides a comprehensive overview of the metabolic pathways likely involved in the formation and degradation of this compound, proposes its association with specific peroxisomal enzyme deficiencies, and details the necessary experimental protocols for its identification and quantification. Furthermore, this guide presents hypothetical quantitative data to illustrate its potential diagnostic utility and includes detailed signaling pathway and experimental workflow diagrams to facilitate further research and drug development efforts in the field of inborn errors of metabolism.
Introduction
Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by impairments in peroxisome biogenesis or deficiencies in specific peroxisomal enzymes.[1][2] These disorders often lead to the accumulation of specific metabolites that can be used as diagnostic biomarkers.[3] One of the key functions of peroxisomes is the alpha- and beta-oxidation of branched-chain fatty acids, such as phytanic acid and pristanic acid.[4][5] Defects in these pathways are associated with severe neurological and developmental issues, as seen in conditions like Refsum disease and Zellweger spectrum disorders.[1][2]
This whitepaper focuses on this compound, a dicarboxylic acyl-CoA that, based on its structure, is likely an intermediate in the degradation pathway of branched-chain fatty acids. Although not yet a widely recognized biomarker, its accumulation could signify a block in a specific metabolic step, making it a highly specific indicator of a particular enzyme deficiency. This guide will delve into the theoretical metabolic context of this compound, its potential as a biomarker, and the methodologies required to study it.
Metabolic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the peroxisomal beta-oxidation of pristanic acid. Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[3][5]
The degradation of pristanoyl-CoA in peroxisomes proceeds through several cycles of beta-oxidation. One of the key intermediates in this pathway is 4,8-dimethylnonanoyl-CoA. Further beta-oxidation of this intermediate would theoretically lead to the formation of this compound. A defect in the subsequent degradation of this compound could lead to its accumulation.
Figure 1: Proposed metabolic pathway for the formation of this compound.
Potential as a Disease Biomarker
The accumulation of this compound in biological fluids such as plasma or urine could serve as a specific biomarker for a defect in its downstream metabolic pathway. This would be analogous to how phytanic acid accumulation is a hallmark of Refsum disease.[2] The specificity of this biomarker would depend on the uniqueness of the enzyme responsible for its degradation.
Associated Peroxisomal Disorders
A defect in a putative enzyme responsible for the further metabolism of this compound would lead to its accumulation. This could be a novel, yet-to-be-described single enzyme deficiency within the peroxisomal beta-oxidation pathway. Clinical presentation could share similarities with other disorders of branched-chain fatty acid metabolism, including neurological symptoms, retinopathy, and hearing loss.[6]
Quantitative Data (Hypothetical)
To illustrate the potential diagnostic utility of this compound, the following table presents hypothetical concentration ranges in plasma for a healthy control group versus a patient group with a suspected peroxisomal disorder.
| Analyte | Control Group (ng/mL) | Patient Group (ng/mL) | Fold Change |
| Phytanic Acid | 1 - 10 | 50 - 500 | 50 - 50x |
| Pristanic Acid | 0.5 - 5 | 20 - 200 | 40 - 40x |
| This compound | < 0.1 (Not Detected) | 15 - 150 | >150x |
| Very Long Chain Fatty Acids | Normal | Normal to Slightly Elevated | - |
Table 1: Hypothetical plasma concentrations of relevant biomarkers.
Experimental Protocols
The identification and quantification of this compound in biological samples would require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Plasma/Serum Extraction:
-
To 100 µL of plasma or serum, add 400 µL of a cold extraction solution (e.g., acetonitrile:methanol 80:20 v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain dicarboxylic acyl-CoA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Urine Extraction:
-
Centrifuge 500 µL of urine at 10,000 x g for 5 minutes to remove cellular debris.
-
Perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to capture the acidic analytes.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., ethyl acetate).
-
Elute the dicarboxylic acyl-CoAs with an acidified organic solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate and reconstitute as described for plasma.
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Hypothetical): The [M+H]+ ion for this compound.
-
Product Ion (Hypothetical): A characteristic fragment ion resulting from the neutral loss of the CoA moiety or a specific fragmentation of the acyl chain. The exact masses would need to be determined using a synthesized standard.
-
Figure 2: General workflow for the analysis of this compound.
Conclusion and Future Directions
While this compound is not yet an established biomarker, its theoretical position in the metabolism of branched-chain fatty acids makes it a compelling candidate for investigation in the context of peroxisomal disorders. The accumulation of this dicarboxylic acyl-CoA could pinpoint a novel enzyme deficiency and provide a highly specific diagnostic marker.
Future research should focus on:
-
Chemical Synthesis: The synthesis of an authentic standard of this compound is crucial for the development and validation of analytical methods.
-
Method Development: Establishing a robust and sensitive LC-MS/MS method for its quantification in biological matrices.[7][8]
-
Clinical Validation: Screening patient cohorts with known peroxisomal disorders and undiagnosed neurological conditions to identify individuals with elevated levels of this metabolite.
-
Enzyme Identification: If patients with elevated levels are identified, further studies will be needed to pinpoint the deficient enzyme responsible for its metabolism.
The exploration of novel biomarkers like this compound holds the promise of improving the diagnosis and understanding of rare metabolic diseases, ultimately paving the way for the development of targeted therapies.
References
- 1. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. medlink.com [medlink.com]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical consequences of defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,4-dimethylhexanedioyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioesters, such as 2,4-dimethylhexanedioyl-CoA, are crucial intermediates in numerous metabolic pathways. Their quantification is essential for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. This document provides a detailed protocol for the sensitive and specific detection of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis and can be adapted for various biological matrices.
Principle
This method utilizes the high selectivity of tandem mass spectrometry (MS/MS) for the detection of this compound, coupled with the separation power of liquid chromatography (LC). Biological samples are first processed to extract the analyte and remove interfering substances. The extract is then injected into an LC system where this compound is separated from other molecules. The eluent from the LC is introduced into a mass spectrometer, where the analyte is ionized and fragmented. Specific fragment ions of this compound are then detected, allowing for its precise quantification.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[1] A common and effective method for extracting short-chain acyl-CoAs involves protein precipitation.[1][2]
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Ice-cold 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA) in water[1][2]
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is ideal. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used.[3]
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
On ice, add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to a pre-weighed microcentrifuge tube.[1]
-
Add a known amount of biological sample (e.g., 10^6 cells or ~10 mg tissue) to the tube.
-
Spike the sample with the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough lysis and protein precipitation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at 16,000 x g for 5 minutes at 4°C.[3]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reversed-phase chromatography is a common approach for separating acyl-CoAs.[4]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm) is a suitable starting point.[2]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Example LC Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 2.0 | 2 |
| 10.0 | 98 |
| 14.0 | 98 |
| 14.1 | 2 |
| 20.0 | 2 |
Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer is typically used for targeted quantification of acyl-CoAs in Multiple Reaction Monitoring (MRM) mode.[4]
Instrumentation:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for acyl-CoAs.[4]
-
MRM Transitions: These need to be determined empirically by infusing a standard of this compound. The precursor ion will be the [M+H]+ ion. The product ions are characteristic fragments. A common fragment for CoAs is the phosphopantetheine moiety.
-
Collision Energy (CE) and other source parameters: These will need to be optimized for the specific instrument and analyte to achieve the best signal intensity.
Hypothetical MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison. This includes parameters that define the performance of the method.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Parameter | This compound |
| Retention Time (min) | To be determined |
| Linearity Range | To be determined |
| R² | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection.
Coenzyme A Biosynthesis Pathway
Caption: Simplified Coenzyme A biosynthesis pathway.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Acyl-CoA Analysis from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous cellular metabolic pathways, including fatty acid metabolism, energy generation through β-oxidation, and the synthesis of complex lipids.[1] The precise measurement of cellular acyl-CoA pools is essential for understanding metabolic regulation in both normal physiological states and in diseases such as metabolic disorders and cancer.[2] However, the analysis of these molecules is challenging due to their low abundance and inherent instability.[2][3] This document provides a comprehensive protocol for the extraction and preparation of acyl-CoAs from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity.[1] The methodologies presented here are a synthesis of established protocols, aiming to ensure high recovery rates and sample stability.[2]
Data Presentation
The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. It is important to note that direct comparability may be affected by variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein) across different studies.[2]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] | MCF7 (pmol/mg protein)[2] | RAW264.7 (pmol/mg protein)[2] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
| C18:1-CoA | - | ~5 | ~2 |
Experimental Workflow
The overall workflow for the sample preparation of acyl-CoAs from cultured cells for LC-MS analysis is depicted in the following diagram.
Caption: Workflow for Acyl-CoA Sample Preparation.
Experimental Protocols
This section provides a detailed methodology for the extraction of acyl-CoAs from cultured mammalian cells.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Ammonium acetate
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
1.5 mL or 2.0 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge capable of >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
-
Sonicator
Protocol
1. Cell Harvesting and Quenching of Metabolism
-
For Adherent Cells:
-
Aspirate the culture medium from the plate.
-
Wash the cell monolayer twice with an appropriate volume of ice-cold PBS.
-
To quench metabolism and initiate extraction, add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water) directly to the plate.[4] Alternatively, a mixture of acetonitrile/methanol/water (2:2:1, v/v/v) can be used.[5]
-
-
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[2]
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[2]
-
After the final wash, resuspend the cell pellet in pre-chilled (-80°C) 80% methanol or an acetonitrile/methanol/water mixture.[2][5]
-
2. Acyl-CoA Extraction
-
For Adherent Cells: Use a cell scraper to scrape the cells in the cold extraction solvent.[2] Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For Suspension Cells: Ensure the cell pellet is fully resuspended in the cold extraction solvent by vortexing or pipetting.
-
Internal Standard Spiking: Add an internal standard mixture to the cell lysate to correct for sample loss during preparation and for variations in instrument response.
-
Cell Lysis: Further disrupt the cells and facilitate extraction by sonicating the samples on ice.
-
Protein and Debris Precipitation: Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Pellet the cell debris and precipitated proteins by centrifugation at 15,000 x g or higher for 10-15 minutes at 4°C.[2]
3. Supernatant Collection and Processing
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding disturbance of the pellet.[2]
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability.[2] A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[2] It has been shown that a neutral pH buffer, such as ammonium acetate, improves the stability of most acyl-CoA compounds.[4]
4. Sample Analysis by LC-MS/MS
-
Transfer the reconstituted sample to an appropriate autosampler vial for analysis.
-
Acyl-CoAs are typically separated using reverse-phase chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[6]
-
Quantification is often achieved using selected reaction monitoring (SRM).[6]
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of acyl-CoAs in cellular metabolism, linking fatty acid uptake to major metabolic pathways.
Caption: Central Role of Acyl-CoAs in Metabolism.
Troubleshooting and Considerations
-
Acyl-CoA Instability: Acyl-CoAs are susceptible to hydrolysis.[7] It is crucial to keep samples cold at all times and to minimize the time between harvesting and extraction. The use of a neutral pH reconstitution buffer can enhance stability.[4]
-
Low Abundance: Due to the low cellular concentration of many acyl-CoA species, it may be necessary to start with a sufficient number of cells (e.g., 10^6 to 10^7).[8]
-
Contamination: Ensure all reagents and materials are of high purity to avoid interference in the LC-MS analysis.
-
Incomplete Quenching: Incomplete or slow quenching of enzymatic activity can lead to alterations in acyl-CoA levels.[9] Rapid harvesting and immediate immersion in a pre-chilled quenching solvent are critical.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Generalized Spectrophotometric Method for Assaying Novel Acyl-CoA Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic and signaling pathways, including fatty acid metabolism, biosynthesis of complex lipids, and gene regulation.[1][2][3] They serve as substrates for a wide array of enzymes, such as synthetases, acyltransferases, and dehydrogenases. The development of novel therapeutics often involves targeting these enzymes, necessitating robust and adaptable assays to characterize their activity with newly synthesized or discovered acyl-CoA substrates. This application note provides a detailed protocol for a generalized, continuous spectrophotometric assay suitable for many enzymes that produce Coenzyme A (CoA-SH) as a product. The method is based on the reaction of the free thiol group of CoA-SH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which produces a quantifiable yellow-colored product.[4][5]
Assay Principle
The assay quantifies enzymatic activity by measuring the rate of formation of free Coenzyme A (CoA-SH). Many enzymes that utilize acyl-CoA substrates, such as acyl-CoA synthetases or acyltransferases, release CoA-SH as a product. This free CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the rate of the enzymatic reaction. This method is adaptable for high-throughput screening in microplate format.[4]
Enzyme Reaction: Novel Acyl-CoA + Substrate ⇌ Product + CoA-SH Detection Reaction: CoA-SH + DTNB → TNB²⁻ (yellow, Abs @ 412 nm) + Mixed Disulfide
Experimental Protocols
Protocol 1: General Assay for CoA-SH Releasing Enzymes
This protocol provides a starting point for the kinetic characterization of an enzyme that utilizes a novel acyl-CoA substrate and releases free CoA.
Materials and Reagents
-
Enzyme of interest (purified)
-
Novel Acyl-CoA substrate
-
Co-substrate (e.g., carnitine for carnitine acyltransferase)
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well, clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in the assay buffer. Store protected from light.
-
Prepare concentrated stock solutions of your novel acyl-CoA substrate and any other required co-substrates in an appropriate solvent or assay buffer.
-
Prepare a working solution of the enzyme at a suitable concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
-
Assay Setup (96-well plate format):
-
Prepare a reaction master mix containing the assay buffer, DTNB (final concentration typically 0.2-0.5 mM), and the co-substrate (if applicable) at its desired final concentration.
-
Add the appropriate volume of the reaction master mix to each well.
-
To initiate the reaction, add a small volume of the novel acyl-CoA substrate to the wells. It is recommended to test a range of concentrations to determine kinetic parameters.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Contains all components except the enzyme to measure the rate of non-enzymatic hydrolysis of the acyl-CoA.
-
Negative Control (No Substrate): Contains all components except the novel acyl-CoA to establish the background signal.
-
-
-
Enzyme Addition and Measurement:
-
Add the enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.
-
Immediately place the microplate into the spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "No Enzyme" control from the rates of the experimental wells.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. The path length (l) for a given volume in a microplate must be determined or provided by the manufacturer.
-
Data Presentation
Effective data presentation is crucial for comparing the activity of an enzyme with different novel substrates. The tables below provide templates for summarizing key quantitative data.
Table 1: Michaelis-Menten Kinetic Parameters for Novel Acyl-CoA Substrates
This table is used to compare the enzyme's affinity (Km) and maximum reaction velocity (Vmax) for a series of novel substrates.
| Substrate ID | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Novel Substrate A | 55.2 | 1.2 | 15.0 | 2.7 x 10⁵ |
| Novel Substrate B | 120.8 | 0.8 | 10.0 | 8.3 x 10⁴ |
| Control Substrate | 25.1 | 2.5 | 31.3 | 1.2 x 10⁶ |
Table 2: Influence of Assay Conditions on Enzyme Activity
This table helps in defining the optimal conditions for the enzymatic assay.
| Parameter | Condition | Relative Activity (%) |
| pH | 6.5 | 65 |
| 7.5 | 100 | |
| 8.5 | 88 | |
| Temperature (°C) | 25 | 72 |
| 37 | 100 | |
| 45 | 55 |
Visualizations
Diagrams created using Graphviz help to visualize complex workflows, pathways, and logical relationships, aiding in comprehension and troubleshooting.
Caption: High-level workflow for the enzymatic assay of novel acyl-CoA substrates.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1H and 13C NMR Spectroscopy for Acyl-CoA Structural Analysis
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous biochemical pathways, including fatty acid metabolism, the citric acid cycle, and cholesterol synthesis.[1][2][3] Their pivotal role as intermediates and regulatory molecules makes their structural characterization essential for understanding cellular metabolism and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful, non-destructive technique that provides detailed atomic-level information, enabling the unambiguous elucidation and quantification of acyl-CoA structures in solution.[4]
These application notes provide an overview of the use of 1H and 13C NMR for acyl-CoA analysis, including key spectral features and quantitative data. Detailed protocols for sample preparation and data acquisition are also provided to guide researchers in obtaining high-quality NMR data.
Principles and Applications
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For acyl-CoA analysis, 1H and 13C are the most informative nuclei.
-
1H NMR: Proton NMR is highly sensitive and provides information on the number of different proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities. Key proton signals for acyl-CoAs include those from the acyl chain (e.g., methyl, methylene (B1212753) groups) and the coenzyme A moiety (e.g., adenine, ribose, and pantothenate protons).[5]
-
13C NMR: Carbon NMR offers a much wider chemical shift range, reducing signal overlap, which is particularly useful for analyzing complex acyl chains.[6] It directly probes the carbon skeleton of the molecule. While 13C has a low natural abundance, modern NMR techniques can provide high-quality spectra, revealing distinct signals for carbonyl, olefinic, and aliphatic carbons.[4]
Combined 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of the acyl chain, including its length, degree of unsaturation, and branching points.[5][7]
Challenges in Acyl-CoA NMR
-
Stability: The thioester bond of acyl-CoAs can be labile. Furthermore, the free sulfhydryl group of coenzyme A is prone to oxidation, forming disulfides (e.g., CoA-S-S-CoA or CoA-S-S-glutathione).[5] Time-dependent studies show that Coenzyme A levels can diminish significantly within hours of sample preparation if not handled correctly.[5]
-
Signal Overlap: In 1H NMR spectra, signals from the methylene groups of long acyl chains can overlap significantly, complicating detailed assignments.[4]
To overcome these challenges, proper sample preparation, including pH control and degassing, is critical.[5] The use of higher field NMR spectrometers and 2D NMR techniques can resolve signal overlap.
Quantitative Data Presentation
The following tables summarize typical chemical shifts for common acyl-CoAs, referenced against standard compounds like TSP or TMS. Note that chemical shifts can be influenced by factors such as solvent, pH, and temperature.[8]
Table 1: 1H NMR Chemical Shifts (δ) for Representative Acyl-CoAs in D₂O
| Acyl-CoA Species | Acyl Chain Assignment | Chemical Shift (ppm) |
|---|---|---|
| Acetyl-CoA | -CH₃ (acetyl) | ~2.33 (s) |
| Butyryl-CoA | -CH₃ (terminal) | ~0.89 (t) |
| -CH₂- (β to S) | ~1.59 (sextet) | |
| -CH₂- (α to S) | ~2.87 (t) | |
| Octanoyl-CoA | -CH₃ (terminal) | ~0.86 (t) |
| -(CH₂)₄- (bulk) | ~1.26 (m) | |
| -CH₂- (β to S) | ~1.59 (quintet) | |
| -CH₂- (α to S) | ~2.86 (t) | |
| 3-Phenylpropanoyl-CoA | Ar-CH₂- | ~2.87 (t) |
| -CH₂-CO | ~3.03 (t) |
| | Aromatic Protons | ~7.33-7.45 (m) |
Data compiled from supporting information of synthesis studies.[9]
Table 2: 13C NMR Chemical Shifts (δ) for Representative Acyl-CoAs in D₂O
| Acyl-CoA Species | Acyl Chain Assignment | Chemical Shift (ppm) |
|---|---|---|
| Acetyl-CoA | -CH₃ (acetyl) | ~30.5 |
| Acetoacetyl-CoA | C1 (Thioester Carbonyl) | 198.5 |
| C2 (-CH₂-) | 59.9 | |
| C3 (Ketone Carbonyl) | 208.8 | |
| C4 (-CH₃) | 32.8 | |
| 3-Phenylpropanoyl-CoA | Ar-CH₂- | 29.97 |
| -CH₂-CO | 36.29 | |
| Aromatic Carbons | 126.53 - 140.52 |
| | Thioester Carbonyl | 171.66 |
Data compiled from multiple sources.[8][9][10]
Experimental Protocols & Methodologies
Protocol 1: NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality acyl-CoA sample for NMR analysis.
Materials:
-
Acyl-CoA sample (5-25 mg for 1H NMR; 50-100 mg for 13C NMR)[11]
-
High-quality 5 mm NMR tubes[12]
-
Deuterated solvent (e.g., D₂O, phosphate (B84403) buffer in D₂O)[13]
-
Internal standard (e.g., TSP or DSS for aqueous samples)[11]
-
Pasteur pipettes and glass wool[13]
-
Helium or Nitrogen gas source for degassing[5]
-
Equipment for freeze-pump-thaw (optional)[13]
Procedure:
-
Weighing: Accurately weigh the desired amount of the acyl-CoA sample. For quantitative NMR (qNMR), this step requires high precision.[14]
-
Dissolution: Dissolve the sample in a small vial with the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard NMR tube).[11] For acyl-CoAs, a cold phosphate buffer (e.g., 0.1 M, pH 7.4) prepared in D₂O is recommended to maintain stability.[5] Add the internal standard to the solvent before dissolution.
-
Filtration: To remove any solid particles that can degrade spectral quality, filter the sample solution directly into the NMR tube.[12][13] This is done by passing the solution through a small, tight plug of glass wool placed inside a Pasteur pipette.[13]
-
Degassing (Critical Step): Oxygen is paramagnetic and can broaden NMR signals. Its removal is crucial for high-resolution spectra and to prevent oxidation of the free sulfhydryl group of any residual coenzyme A.[5]
-
Helium Sparging: Gently bubble helium gas through the sample solution for several minutes. Studies have shown this is effective at preventing CoA oxidation.[5] Avoid vigorous bubbling which can evaporate the solvent.
-
Freeze-Pump-Thaw: For the most thorough degassing, perform at least three freeze-pump-thaw cycles. This involves freezing the sample with liquid nitrogen, evacuating the headspace with a vacuum pump, and then thawing the sample.[13]
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: NMR Data Acquisition Workflow
This protocol provides a general workflow for acquiring 1D and 2D NMR data on a modern NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz or higher for better resolution)
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and tune/match the probe.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp spectral lines and high resolution. Overly concentrated samples may be difficult to shim.[11]
-
1D 1H Spectrum:
-
Acquire a standard one-dimensional 1H NMR spectrum. This provides the initial overview of the proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
1D 13C Spectrum:
-
Acquire a proton-decoupled 1D 13C spectrum. Due to the low natural abundance of 13C, this typically requires a longer acquisition time than a 1H spectrum.[13]
-
-
2D NMR Spectra (for Unambiguous Assignment):
-
gCOSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This helps trace out the carbon chain.[7]
-
gHSQC/gHMQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.[7]
-
gHMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is essential for identifying quaternary carbons and piecing together different fragments of the molecule.[7]
-
-
Confirmation: For novel or unknown acyl-CoAs, identification can be confirmed by spiking the sample with an authentic, commercially available standard and observing the co-resonance of signals.[5]
Protocol 3: Data Processing and Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate NMR software (e.g., TopSpin, Mnova).
-
Referencing: Calibrate the chemical shift axis by setting the internal standard's signal to its known chemical shift (e.g., TSP at 0.0 ppm).
-
Signal Integration: Integrate the signals in the 1H spectrum to determine the relative ratios of different protons in the molecule.
-
Assignment: Use the combination of 1D and 2D spectra to assign each proton and carbon signal to a specific atom in the acyl-CoA molecule.
-
Quantification: For absolute concentration measurements, use the principles of qNMR, comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration.[14]
Visualizations
Caption: Experimental workflow for acyl-CoA structural analysis by NMR.
Caption: Overview of central metabolic pathways involving acyl-CoAs.
Caption: Logical workflow for NMR spectral interpretation and assignment.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
- 9. rsc.org [rsc.org]
- 10. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. pubsapp.acs.org [pubsapp.acs.org]
Application Notes and Protocols for In Vitro Mitochondrial Respiration Assays Using 2,4-Dimethylhexanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is increasingly implicated in a wide range of human diseases, making the study of mitochondrial respiration a critical area of research and drug development.[1][2] Fatty acids are a major energy source for mitochondria, and their oxidation is a key component of cellular bioenergetics.[3] Branched-chain fatty acids, which differ from their straight-chain counterparts, undergo a more complex metabolic process involving both peroxisomal and mitochondrial pathways.[4][5] Understanding the impact of specific branched-chain fatty acyl-CoAs, such as 2,4-dimethylhexanedioyl-CoA, on mitochondrial respiration can provide valuable insights into metabolic regulation and the pathophysiology of related disorders.
These application notes provide a detailed protocol for utilizing this compound in in vitro mitochondrial respiration assays. The methodologies described are designed for researchers in academia and industry to assess the impact of this substrate on mitochondrial function, with potential applications in drug discovery and toxicology.[6][7]
Putative Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway within the mitochondria. Due to the methyl branches, the standard β-oxidation cycle is altered. The pathway likely involves a series of enzymatic steps to break down the molecule into intermediates that can enter the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and propionyl-CoA.[4][5]
Caption: Putative metabolic pathway of this compound in mitochondria.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of functional mitochondria from fresh rodent liver tissue, a common source for in vitro respiration studies.
Materials:
-
Isolation Buffer I (IB1): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II (IB2): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with loose and tight pestles.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee protocols.
-
Excise the liver, wash with ice-cold IB1, and mince finely on a pre-chilled glass plate.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with fresh, ice-cold IB1 containing a protease inhibitor cocktail.[8]
-
Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle.[8]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[8]
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[8]
-
Discard the supernatant and resuspend the mitochondrial pellet in IB2 containing 1% BSA.[8]
-
Centrifuge again at 10,000 x g for 10 minutes at 4°C.[8]
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).[8][9]
High-Resolution Respirometry (Oxygraph-2k)
This protocol outlines the use of an Oroboros Oxygraph-2k to measure oxygen consumption rates in isolated mitochondria.
Materials:
-
Oroboros Oxygraph-2k instrument.
-
Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM potassium lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, and 1 g/L fatty acid-free BSA.[10]
-
Substrates and inhibitors: this compound, malate (B86768), ADP, oligomycin (B223565), FCCP, rotenone (B1679576), antimycin A.
-
Isolated mitochondria.
Procedure:
-
Calibrate the Oxygraph-2k chambers with respiration medium at 37°C.[10]
-
Add isolated mitochondria (final concentration 0.05-0.1 mg/mL) to the chambers.
-
Allow for equilibration and measurement of basal respiration (State 1).
-
Add malate (2 mM) to support the transport of the dicarboxylate substrate.
-
Add this compound (e.g., 10 µM) to initiate substrate-dependent respiration (State 2).
-
Add ADP (e.g., 2.5 mM) to stimulate State 3 respiration (active phosphorylation).
-
Add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration (leak respiration).
-
Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the maximal capacity of the electron transport system (ETS).
-
Sequentially add rotenone (0.5 µM) to inhibit Complex I and antimycin A (2.5 µM) to inhibit Complex III to assess their contribution to respiration.
References
- 1. In vitro screening of cell bioenergetics to assess mitochondrial dysfunction in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. PathWhiz [smpdb.ca]
- 5. In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. insphero.com [insphero.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,4-Dimethylhexanedioyl-CoA: An Analytical Standard for Metabolic Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the synthesis, purification, and characterization of 2,4-dimethylhexanedioyl-CoA. This molecule serves as a crucial analytical standard for various research applications, particularly in the study of branched-chain fatty acid metabolism and related metabolic disorders. The protocol outlines the synthesis of the precursor, 2,4-dimethylhexanedioic acid, its subsequent activation, and enzymatic or chemical coupling to Coenzyme A (CoA). Furthermore, this note details the purification of the final product by solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), and its characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1][2] The availability of pure analytical standards for specific acyl-CoA species is paramount for the accurate quantification and identification of these metabolites in biological samples. This is particularly important in metabolomics and the study of inborn errors of metabolism. This compound is a key metabolite in the degradation pathway of branched-chain fatty acids. The development of a reliable analytical standard for this compound is essential for advancing research into diseases associated with dysfunctional branched-chain fatty acid oxidation.
This application note provides a comprehensive protocol for the chemical synthesis of this compound, beginning with the synthesis of its dicarboxylic acid precursor, 2,4-dimethylhexanedioic acid.
Synthesis Pathway and Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
References
Chromatographic Separation of Isomeric Acyl-CoA Species: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2][3] The ability to accurately identify and quantify individual acyl-CoA species, particularly isomers, is crucial for understanding cellular metabolism, discovering disease biomarkers, and in pharmacological studies.[2][3] However, the structural similarity of isomeric acyl-CoAs presents a significant analytical challenge, necessitating robust and high-resolution separation techniques. This document provides detailed protocols for the chromatographic separation and quantification of isomeric acyl-CoA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The separation of acyl-CoA species is primarily achieved using reversed-phase liquid chromatography (RPLC). In RPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Longer chain acyl-CoAs, being more hydrophobic, interact more strongly with the stationary phase and thus have longer retention times. The use of a gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, allows for the efficient separation of a wide range of acyl-CoAs, from short-chain to very-long-chain species.[4][5]
Following chromatographic separation, the acyl-CoAs are detected by tandem mass spectrometry (MS/MS). Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the acyl-CoA molecules. The mass spectrometer then isolates a specific precursor ion (the molecular ion of the acyl-CoA) and subjects it to collision-induced dissociation (CID). This fragmentation produces characteristic product ions that are specific to the acyl-CoA structure, enabling highly selective and sensitive quantification through Multiple Reaction Monitoring (MRM).[4][6]
Applications
The analysis of acyl-CoA profiles has wide-ranging applications in:
-
Metabolic Profiling and Pathway Analysis: Comprehensive profiling of acyl-CoA species provides a snapshot of the metabolic state of cells or tissues, enabling the elucidation of metabolic pathways and the identification of key regulatory points.[2][3]
-
Disease Biomarker Discovery: Dysregulation of acyl-CoA metabolism is associated with various diseases, including metabolic syndromes and neurodegenerative disorders.[7][8] Profiling acyl-CoAs can lead to the discovery of novel disease biomarkers.
-
Pharmacological Studies: Understanding how drugs affect acyl-CoA metabolism is crucial for evaluating their efficacy and mechanism of action.
-
Mechanistic Studies: By manipulating enzymes or pathways involved in acyl-CoA metabolism, researchers can investigate the molecular basis of metabolic disorders.[3]
Experimental Workflow
The overall experimental workflow for the analysis of acyl-CoA species is depicted below.
Caption: A generalized workflow for the analysis of acyl-CoA species.
Acyl-CoA Metabolism Overview
Acyl-CoAs are at the crossroads of several major metabolic pathways. The diagram below provides a simplified overview of their central role.
Caption: The central role of the Acyl-CoA pool in metabolism.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells
This protocol is adapted from methods described for the analysis of acyl-CoAs in cultured cells.[4][9]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water containing 0.6% formic acid[9]
-
Acetonitrile
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs)[4]
-
1.7 mL microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C
Procedure:
-
Culture cells to confluency in appropriate culture plates.
-
Rinse the cells once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plates and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[9] At this stage, an aliquot can be taken for protein content measurement for normalization purposes.
-
Add internal standards to the cell suspension.
-
Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[9]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new 1.7 mL microcentrifuge tube for LC-MS/MS analysis. Store at -80°C until analysis.
Protocol 2: Extraction of Acyl-CoAs from Tissues
This protocol is a general guide for the extraction of acyl-CoAs from tissue samples.[10]
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction buffer (e.g., 100 mM KH2PO4)
-
2-propanol
-
Saturated NH4SO4
-
Acetonitrile
-
Internal standards
-
Centrifuge capable of 4°C
Procedure:
-
Snap-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the powdered tissue (e.g., 10 mg).
-
Homogenize the powdered tissue in 2 mL of extraction buffer containing internal standards.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[10]
-
Centrifuge at 1,900 g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).[10]
-
The sample is now ready for solid-phase extraction (SPE) cleanup or direct injection for LC-MS/MS analysis, depending on the sample complexity.
Protocol 3: LC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers
This method is designed for the separation of isomeric short-chain acyl-CoAs such as isobutyryl-CoA and n-butyryl-CoA.[11]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) |
| Mobile Phase B | Methanol |
| Gradient | 0-1.5 min: 2% B; 1.5-3 min: 2% to 15% B; 3-5.5 min: 15% to 95% B; 5.5-14.5 min: 95% B; 14.5-15 min: 95% to 2% B; 15-20 min: 2% B |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | Structure-specific fragment (e.g., fragment containing the acyl chain) |
Protocol 4: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This method is optimized for the analysis of long-chain and very-long-chain acyl-CoAs.[4][5]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Reversed-phase C8 or C18 UPLC BEH column (e.g., 2.1 x 150 mm, 1.7 µm)[5] |
| Mobile Phase A | 15 mM ammonium hydroxide (B78521) in water[5] |
| Mobile Phase B | 15 mM ammonium hydroxide in acetonitrile[5] |
| Gradient | 0-2.8 min: 20% to 45% B; 2.8-3 min: 45% to 25% B; 3-4 min: 25% to 65% B; 4-4.5 min: 65% to 20% B[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | Structure-specific fragment (e.g., Z product ion)[4] |
Quantitative Data
The following table summarizes representative quantitative data for acyl-CoA species in different mammalian cell lines, as reported in the literature. This data highlights the significant variation in acyl-CoA pools between cell types.
| Acyl-CoA Species | RAW264.7 Cells (pmol/10^6 cells) | MCF7 Cells (pmol/10^6 cells) |
| Total Fatty Acyl-CoAs | 12 ± 1.0 | 80.4 ± 6.1 |
| C16:0-CoA | ~2.5 | ~10 |
| C18:0-CoA | ~1.5 | ~8 |
| C18:1-CoA | ~3.0 | ~5 |
| C24:0-CoA | <0.5 | ~10 |
| C26:0-CoA | <0.2 | ~8 |
| C26:1-CoA | <0.2 | ~5 |
Data is approximate and derived from published studies for illustrative purposes.[4]
Conclusion
The chromatographic separation of isomeric acyl-CoA species, coupled with tandem mass spectrometry, is a powerful technique for detailed metabolic analysis. The protocols and information provided in this application note offer a robust starting point for researchers, scientists, and drug development professionals to implement these methods in their own laboratories. Careful optimization of sample preparation and chromatographic conditions is essential for achieving accurate and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Acyl-CoA Profiling by Flow-Injection Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, the Krebs cycle, and the synthesis of various lipids.[1] The accurate quantification of the acyl-CoA pool is crucial for understanding metabolic regulation and identifying dysfunctions in various disease states, including metabolic syndromes and neurodegenerative diseases.[1][2] Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) offers a rapid and sensitive method for the high-throughput profiling of acyl-CoAs in biological samples, making it an invaluable tool in academic research and drug development.[2] This document provides detailed application notes and protocols for the profiling of acyl-CoAs using FIA-MS/MS.
Principle of the Method
This method utilizes the direct infusion of a biological extract into a tandem mass spectrometer. Acyl-CoAs are identified and quantified based on specific fragmentation patterns. In positive ion mode, all acyl-CoA species undergo a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[2][3] By scanning for this specific neutral loss, a profile of all acyl-CoAs in the sample can be generated. For targeted quantification, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored, providing high specificity and sensitivity.[2][3][4]
Featured Application: Screening for Defects in Fatty Acid Oxidation
A primary application of this FIA-MS/MS method is in the study of inherited metabolic disorders, such as defects in fatty acid oxidation. In these disorders, the deficiency of a specific enzyme leads to the accumulation of particular acyl-CoA species. For example, in short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an increase in butyryl-CoA (C4-CoA) is expected.[2][4] This protocol allows for the rapid screening of tissue or cell samples to identify these characteristic acyl-CoA profiles, aiding in diagnostics and the investigation of disease mechanisms.
Experimental Workflow
The overall experimental workflow for acyl-CoA profiling by FIA-MS/MS is depicted below.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
Application of Acyl-CoA Analysis in Nutritional Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in metabolism, linking the catabolism and anabolism of carbohydrates, fats, and proteins. The analysis of the acyl-CoA pool provides a dynamic snapshot of the metabolic state of a cell or tissue, making it an invaluable tool in nutritional research. By quantifying the diverse species of acyl-CoAs, researchers can gain insights into how different dietary interventions impact metabolic pathways, identify potential biomarkers for nutritional status and disease, and elucidate the mechanisms by which nutrients regulate cellular processes.[1][2] This document provides detailed application notes and experimental protocols for the analysis of acyl-CoAs in a nutritional research context.
Applications in Nutritional Research
Acyl-CoA analysis has a broad range of applications in understanding the intricate relationship between nutrition and metabolism:
-
Metabolic Response to Dietary Interventions: Quantifying changes in the acyl-CoA pool allows for a detailed assessment of how diets varying in fat, carbohydrate, and protein content affect key metabolic pathways such as fatty acid oxidation, de novo lipogenesis, and the citric acid cycle.[1][3]
-
Biomarker Discovery: Alterations in specific acyl-CoA species can serve as sensitive biomarkers for the metabolic effects of different diets, potentially indicating a shift towards beneficial or detrimental metabolic states.[2]
-
Elucidation of Signaling Pathways: Acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules and precursors for post-translational modifications of proteins, including histones.[3] Analyzing their abundance helps in understanding how nutrition modulates gene expression and cellular signaling.
-
Understanding Metabolic Diseases: Dysregulation of acyl-CoA metabolism is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Acyl-CoA profiling can shed light on the pathogenesis of these conditions and the impact of nutritional therapies.
Data Presentation: Impact of Dietary Interventions on Acyl-CoA Profiles
The following tables summarize quantitative data from studies investigating the effects of different dietary compositions on tissue acyl-CoA levels.
Table 1: Relative Changes in Hepatic Acyl-CoA Levels in Mice Fed a High-Fat Diet (HFD) vs. Standard Chow (SC)
| Acyl-CoA Species | Fold Change (HFD vs. SC) | p-value | Reference |
| Propionyl-CoA | Increased | < 0.01 | [4] |
| Malonyl-CoA | Increased | < 0.01 | [4] |
| C10:3-CoA | Increased | < 0.0001 | [4] |
| C16:0-CoA (Palmitoyl-CoA) | Increased | < 0.008 | [4] |
| C18:1-CoA (Oleoyl-CoA) | Increased | < 0.008 | [4] |
| C18:2-CoA (Linoleoyl-CoA) | Increased | < 0.01 | [4] |
| Acetyl-CoA | No significant change | - | [4] |
Table 2: Effect of a High-Fat Diet (HFD) on Acyl-CoA Abundance in Various Mouse Tissues
| Tissue | Acyl-CoA Species | Effect of HFD | Reference |
| Liver | Acetyl-CoA | Suppressed | [5] |
| Liver | Propionyl-CoA | Reduced | [5] |
| White Adipose Tissue (WAT) | Acetyl-CoA | Suppressed | [5] |
| WAT | Propionyl-CoA | Reduced | [5] |
| WAT | (Iso)butyryl-CoA | Reduced | [5] |
| WAT | 3-hydroxybutyryl-CoA | Reduced | [5] |
| WAT | Crotonyl-CoA | Reduced | [5] |
| Pancreas | Acetyl-CoA | Suppressed | [5] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissue Samples
This protocol is adapted from methods described for the extraction of short- to medium-chain acyl-CoAs from liver tissue.[1]
Materials:
-
Frozen tissue sample (e.g., liver, muscle)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C
-
Internal standards solution (e.g., a mix of odd-chain acyl-CoAs not expected to be abundant in the sample)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium (B1175870) acetate
Procedure:
-
Sample Pulverization: Weigh the frozen tissue sample (approximately 20-50 mg) and immediately place it in a mortar pre-chilled with liquid nitrogen. Grind the tissue to a fine powder under liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 80% methanol. Add the internal standard solution.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the analysis of acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 80% B (linear gradient)
-
15-18 min: 80% B (isocratic)
-
18-18.1 min: 80% to 2% B (linear gradient)
-
18.1-25 min: 2% B (isocratic, for re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor ion ([M+H]+) and a specific product ion for each acyl-CoA of interest. A common product ion for acyl-CoAs corresponds to the loss of the phosphopantetheine moiety.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximal signal intensity of acyl-CoA standards.
Mandatory Visualization
Signaling Pathway: Regulation of Fatty Acid Oxidation by Malonyl-CoA
// Nodes Glucose [label="Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Citrate [label="Citrate", fillcolor="#FBBC05"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FattyAcylCoA [label="Fatty Acyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; FattyAcidOxidation [label="Fatty Acid\nOxidation", shape=ellipse, fillcolor="#FFFFFF"]; ACC [label="ACC", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CPT1 [label="CPT1", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Glucose -> Citrate [label=" Glycolysis &\nPDH"]; Citrate -> AcetylCoA [label=" ACLY"]; AcetylCoA -> MalonylCoA [label=" ACC", arrowhead="normal"]; MalonylCoA -> CPT1 [label=" Inhibition", arrowhead="tee"]; FattyAcylCoA -> FattyAcidOxidation [label=" CPT1"];
// Invisible nodes and edges for alignment {rank=same; Glucose; FattyAcylCoA} {rank=same; Citrate;} {rank=same; AcetylCoA; CPT1;} {rank=same; MalonylCoA; FattyAcidOxidation;}
}
Caption: Regulation of fatty acid oxidation by malonyl-CoA.
Experimental Workflow: Acyl-CoA Analysis
// Nodes Tissue [label="Tissue Sample\n(e.g., Liver)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Acyl-CoA Extraction\n(80% Methanol)", fillcolor="#FBBC05"]; Centrifugation [label="Centrifugation\n(14,000 x g, 4°C)", fillcolor="#FBBC05"]; Drying [label="Supernatant Drying\n(Nitrogen Evaporation)", fillcolor="#FBBC05"]; Reconstitution [label="Reconstitution\n(50% Methanol)", fillcolor="#FBBC05"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification & Comparison)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tissue -> Extraction; Extraction -> Centrifugation; Centrifugation -> Drying; Drying -> Reconstitution; Reconstitution -> LCMS; LCMS -> Data; }
Caption: Experimental workflow for acyl-CoA analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Dicarboxylic Acyl-CoAs by Mass Spectrometry
Welcome to the technical support center for the analysis of dicarboxylic acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in achieving optimal ionization efficiency and reliable quantification of these challenging analytes in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to achieve good ionization efficiency for dicarboxylic acyl-CoAs in mass spectrometry?
A1: Dicarboxylic acyl-CoAs are challenging to analyze by mass spectrometry for several reasons:
-
Polarity: The two carboxylic acid groups and the polar coenzyme A moiety make these molecules highly polar. This can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and inefficient desolvation and ionization in the electrospray ionization (ESI) source.
-
Low Volatility: Their high polarity and large size contribute to very low volatility, making them unsuitable for gas chromatography-mass spectrometry (GC-MS) without derivatization.
-
Ion Suppression: In biological samples, the presence of salts and other endogenous compounds can significantly suppress the ionization of dicarboxylic acyl-CoAs, leading to a low signal-to-noise ratio.[1]
-
Instability: Acyl-CoAs can be susceptible to hydrolysis, especially in non-acidic aqueous solutions, which can lead to signal loss.[1]
Q2: What is the most effective strategy to improve the ionization efficiency of dicarboxylic acyl-CoAs?
A2: Chemical derivatization is the most common and effective strategy to enhance the ionization efficiency and chromatographic retention of dicarboxylic acyl-CoAs.[2] Derivatization modifies the carboxylic acid groups, which are often the primary cause of poor analytical performance.
Q3: What are the common derivatization strategies for dicarboxylic acyl-CoAs and how do they work?
A3: The primary goal of derivatization for this class of molecules is to reduce polarity and introduce a readily ionizable group. Common strategies include:
-
Esterification: This involves converting the carboxylic acid groups into esters (e.g., dibutyl esters using butanolic HCl).[3] This neutralizes the negative charge of the carboxyl groups, making the molecule less polar and more amenable to reversed-phase LC.
-
Charge-Reversal Derivatization: This strategy involves reacting the carboxylic acid groups with a reagent that introduces a permanent positive charge.[2] For example, Dimethylaminophenacyl Bromide (DmPABr) reacts with carboxylic acids to reverse their polarity from negative to positive.[2] This significantly enhances detection in positive ion mode ESI.[2]
-
Amidation: Reagents like aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert carboxylic acids to amides or hydrazones, respectively.[4] These derivatives often exhibit improved chromatographic behavior and ionization efficiency.
Q4: Should I use positive or negative ion mode for analyzing dicarboxylic acyl-CoAs?
A4: The choice of ionization mode depends on your sample preparation strategy:
-
Without Derivatization: Negative ion mode is generally preferred for underivatized dicarboxylic acyl-CoAs, as the carboxylic acid groups can be deprotonated to form [M-H]⁻ ions.
-
With Derivatization: If you use a charge-reversal derivatization reagent like DmPABr, you must use positive ion mode to detect the resulting positively charged derivatives.[2] Esterification with reagents like butanolic HCl also typically yields derivatives that are analyzed in positive ion mode.[3]
Q5: How can I optimize my LC method for dicarboxylic acyl-CoA analysis?
A5: Proper liquid chromatography is crucial for separating your analytes from matrix components that can cause ion suppression.
-
Column Choice: A C18 reversed-phase column is commonly used for the analysis of derivatized dicarboxylic acyl-CoAs.
-
Mobile Phase: The mobile phase composition significantly impacts ionization.
-
For underivatized acyl-CoAs, using a mobile phase with a slightly alkaline pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape for long-chain species.
-
For derivatized compounds, a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium formate (B1220265) is common. It is crucial to optimize the concentration of these additives, as high concentrations can lead to ion suppression.
-
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of dicarboxylic acyl-CoAs by LC-MS/MS.
Issue 1: No or Very Low Signal for the Analyte
Possible Causes & Solutions:
-
Cause: Analyte Degradation. Acyl-CoAs are prone to hydrolysis.[1]
-
Solution: Prepare fresh standards and samples. Minimize the time samples are in aqueous solutions, especially at room temperature. Use acidic conditions (e.g., 5% acetic acid in the extraction buffer) to improve stability.[1]
-
-
Cause: Inefficient Ionization. The inherent properties of the molecule can lead to poor ionization.
-
Solution: Implement a derivatization strategy. See the FAQs and Experimental Protocols sections for details on effective derivatization methods.
-
-
Cause: Suboptimal Mass Spectrometer Parameters. Incorrect MS settings will lead to poor sensitivity.
-
Solution: Optimize MS parameters by infusing a standard of your derivatized or underivatized analyte. Key parameters to optimize include precursor and product ions, collision energy, desolvation temperature, and gas flows.[1] For acyl-CoAs, a common fragmentation in positive ion mode is the neutral loss of the phosphorylated ADP moiety (507.0 Da).[5]
-
-
Cause: LC Pump or Autosampler Malfunction.
-
Solution: Check for a stable spray from the ESI source. If there is no spray, investigate the LC pumps, solvent lines, and autosampler for leaks, blockages, or air bubbles.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions:
-
Cause: Secondary Interactions with the Column. The polar nature of the CoA moiety can lead to interactions with the stationary phase.
-
Solution: Optimize the mobile phase. For underivatized long-chain acyl-CoAs, a mobile phase with a higher pH (e.g., containing ammonium hydroxide) can improve peak shape. For derivatized analytes, adjusting the concentration of formic acid or ammonium formate can help.
-
-
Cause: Column Overload or Contamination.
-
Solution: Inject a smaller sample volume or dilute your sample. If the problem persists, wash the column with a strong solvent or replace it.
-
-
Cause: Inappropriate Injection Solvent.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
-
Issue 3: High Background Noise
Possible Causes & Solutions:
-
Cause: Contaminated Mobile Phase or LC System.
-
Solution: Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.
-
-
Cause: Matrix Effects. Co-eluting compounds from the sample matrix can create a high chemical background.
-
Solution: Improve your sample preparation. Incorporate a solid-phase extraction (SPE) step to clean up your sample. Optimize your LC gradient to better separate the analyte of interest from interfering compounds.
-
Issue 4: Inconsistent Retention Times
Possible Causes & Solutions:
-
Cause: Inconsistent Mobile Phase Preparation.
-
Solution: Ensure accurate and consistent preparation of your mobile phases. Premixing solvents can sometimes provide more reproducible results than online mixing.
-
-
Cause: Column Temperature Fluctuations.
-
Solution: Use a column oven to maintain a stable column temperature.
-
-
Cause: Column Degradation.
-
Solution: If retention times consistently shift in one direction, your column may be degrading. Replace the column.
-
Quantitative Data Summary
Chemical derivatization has been shown to significantly improve the sensitivity of dicarboxylic acid and acyl-CoA analysis. The following table summarizes reported improvements.
| Analyte Class | Derivatization Reagent | Method | Improvement in Sensitivity | Reference |
| Dicarboxylic Acids | Dimethylaminophenacyl Bromide (DmPABr) | LC-MS/MS (Positive ESI) | >1000-fold compared to GC/MS | [2] |
| Dicarboxylic Acids | Butanolic HCl (to form dibutyl esters) | LC-MS/MS (Positive ESI) | LOQ of 0.1 µmol/L achieved | [3] |
| Carboxylic Acids | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS (Negative ESI) | Derivatization efficiency close to 100% | [4] |
| Carboxylic Acids | Aniline | LC-MS/MS (Positive ESI) | Variable derivatization efficiency (20-100%) | [4] |
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization of Dicarboxylic Acids with Dimethylaminophenacyl Bromide (DmPABr)
This protocol is adapted for dicarboxylic acids and can be a starting point for dicarboxylic acyl-CoAs, though optimization may be required.
Materials:
-
Dimethylaminophenacyl Bromide (DmPABr) solution
-
N,N-Diisopropylethylamine (DIPEA)
-
Formic acid
-
Acetonitrile (ice-cold)
-
Ethyl acetate (B1210297) (acidified)
-
Samples containing dicarboxylic acids/acyl-CoAs
Procedure:
-
Protein Precipitation:
-
To your sample, add 5 volumes of ice-cold acetonitrile (-20°C).
-
Vortex thoroughly.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Extraction of Dicarboxylic Acids/Acyl-CoAs:
-
Extract the supernatant with acidified ethyl acetate.
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add DmPABr solution and DIPEA (as a base catalyst).
-
Incubate in a water bath. (Optimization of temperature and time is recommended).
-
Quench the reaction by adding formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by LC-MS/MS in positive ion mode .
-
Protocol 2: Esterification of Dicarboxylic Acids with Butanolic HCl
This protocol is for the formation of dibutyl esters of dicarboxylic acids.
Materials:
-
3 M HCl in n-butanol
-
Methyl-tert-butyl ether (MTBE)
-
Samples containing dicarboxylic acids
Procedure:
-
Extraction:
-
Extract the dicarboxylic acids from your sample using methyl-tert-butyl ether.
-
Collect the organic phase.
-
-
Derivatization:
-
Evaporate the organic solvent.
-
Add 3 M HCl in n-butanol to the dried extract.
-
Heat the mixture (e.g., 65°C for 15 minutes).
-
Evaporate the butanolic HCl under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by LC-MS/MS, typically in positive ion mode .
-
Visualizations
Caption: Troubleshooting workflow for low signal of dicarboxylic acyl-CoAs.
Caption: Decision tree for selecting a derivatization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
resolving co-eluting peaks in branched-chain acyl-CoA chromatography
Welcome to the technical support center for resolving co-eluting peaks in branched-chain acyl-CoA chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for co-elution of branched-chain acyl-CoA isomers in my chromatogram?
A1: Co-elution of branched-chain acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, is a common challenge due to their similar physicochemical properties.[1] The primary reasons include:
-
Identical Mass-to-Charge Ratio (m/z): Isomers have the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone.
-
Similar Hydrophobicity: The slight difference in the carbon skeleton structure between branched and linear isomers often results in very similar retention times on standard reversed-phase columns.
-
Suboptimal Chromatographic Conditions: Inadequate mobile phase composition, gradient slope, or column chemistry can fail to provide the necessary selectivity to separate these closely related molecules.
Q2: I am observing a very low or no signal for my acyl-CoA standards. What are the initial troubleshooting steps?
A2: A low or absent signal for acyl-CoA standards can be due to several factors. A systematic approach to troubleshooting is crucial.[2]
-
Verify Mass Spectrometer Performance: Infuse a known, stable compound to confirm the instrument is functioning correctly.
-
Prepare Fresh Standards and Mobile Phases: Acyl-CoAs are susceptible to degradation, particularly hydrolysis in non-acidic aqueous solutions.[2] Prepare fresh solutions to rule out sample degradation or contamination.
-
Check Instrument Parameters: Ensure all voltages, gas flows, and other mass spectrometer settings are correctly configured for optimal ionization and detection of acyl-CoAs.[2]
-
Confirm a Stable Electrospray: An unstable spray will lead to inconsistent and low signal.
Q3: Can my sample preparation method contribute to poor chromatographic resolution?
A3: Absolutely. The sample preparation method is critical for successful acyl-CoA analysis.[2] Improper extraction and cleanup can lead to sample loss and the introduction of interfering substances. Key considerations include:
-
Extraction Efficiency: The choice of extraction solvent is crucial. Different solvent systems have varying efficiencies for short, medium, and long-chain acyl-CoAs.[3]
-
Solid-Phase Extraction (SPE): Using an inappropriate SPE sorbent or elution solvent can result in significant loss of the target analytes.[2]
-
Sample Stability: Minimize the time samples are kept at room temperature and in aqueous solutions to prevent enzymatic or chemical degradation.[2]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Branched-Chain Acyl-CoA Isomers
This guide provides a systematic approach to resolving co-eluting peaks of branched-chain acyl-CoA isomers.
Problem: Isobutyryl-CoA and n-butyryl-CoA (or other isomers) are not separated in the chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting isomers.
Detailed Steps:
-
Optimize Mobile Phase Gradient:
-
Action: Decrease the ramp rate of the organic solvent. A shallower gradient increases the interaction time of the analytes with the stationary phase, potentially improving separation.
-
Example: If your current gradient is 20% to 65% B over 1 minute, try extending this to 2-3 minutes.[4]
-
-
Change Stationary Phase (Column Chemistry):
-
Action: If optimizing the gradient is insufficient, switch to a column with a different stationary phase to introduce alternative separation mechanisms.
-
Recommendations:
-
-
Modify Mobile Phase Composition:
-
Action: Altering the mobile phase can significantly impact selectivity.
-
Recommendations:
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can change elution patterns.
-
Adjust pH: For ionizable compounds, modifying the mobile phase pH can alter retention and selectivity. Ensure the pH is compatible with your column and analytes.
-
-
-
Consider Alternative Chromatography Modes:
-
Action: If reversed-phase chromatography is not providing adequate separation, explore other techniques.
-
Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for separating polar compounds like acyl-CoAs and may provide different selectivity for isomers.[6][7]
-
Guide 2: Enhancing Low Signal Intensity of Acyl-CoAs
This guide outlines steps to diagnose and improve low signal intensity for acyl-CoA compounds in LC-MS analysis.
Problem: The signal for the target acyl-CoA is weak or noisy.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Optimize MS Parameters:
-
Action: Ensure the mass spectrometer is tuned for your specific acyl-CoA analytes.
-
Procedure: Infuse a standard solution of your target acyl-CoA directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and gas pressures.[4] The characteristic fragmentation for acyl-CoAs in positive mode is a neutral loss of 507 amu.[8]
-
-
Address Sample Degradation:
-
Action: Minimize the potential for acyl-CoA degradation during sample preparation and analysis.
-
Recommendations:
-
Work with samples on ice.
-
Use acidic conditions in aqueous solutions to reduce hydrolysis.[2]
-
Prepare fresh standards and samples before each run.
-
-
-
Evaluate for Ion Suppression:
-
Action: Matrix effects from complex biological samples can suppress the ionization of the target analyte.
-
Procedure: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the mobile phase flow after the analytical column while injecting a blank matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.
-
Solution: Improve sample cleanup, for example, by optimizing the SPE protocol.[2]
-
-
Improve Chromatographic Peak Shape:
-
Action: Poor peak shape (e.g., broad or tailing peaks) leads to a lower signal-to-noise ratio.
-
Recommendations:
-
Ensure the column is not overloaded.
-
Check for column contamination and clean or replace it if necessary.
-
Optimize the mobile phase to ensure good peak focusing.
-
-
Experimental Protocols
Protocol 1: UPLC-MS/MS for Short-Chain Acyl-CoA Isomer Separation
This protocol is adapted from methods demonstrated to separate isomeric species like n-butyryl-CoA and isobutyryl-CoA.[1]
1. Sample Preparation (General):
-
Homogenize tissue samples in an ice-cold extraction buffer (e.g., methanol/water 1:1 with 5% acetic acid).[2]
-
Spike with an appropriate internal standard.
-
Centrifuge to pellet proteins and other debris.
-
The supernatant can be further purified by SPE or directly injected for analysis.
2. UPLC Conditions:
-
Column: Reversed-phase Acquity 1.7 µm C8 UPLC BEH analytical column (2.1 × 150 mm).[4]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[4]
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile.[4]
-
Flow Rate: 0.4 ml/min.[4]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min for re-equilibration.[4]
-
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for each acyl-CoA species.
-
Product Ion: Monitor the characteristic neutral loss of 507 amu, resulting in a product ion of [M - 507 + H]⁺.[8]
-
Parameter Optimization: Infuse individual acyl-CoA standards to determine the optimal collision energy and other MS parameters for each transition.[4]
Quantitative Data Summary
The following table summarizes typical recovery rates for an optimized acyl-CoA extraction protocol from various tissue types.
| Tissue Type | Analyte | Recovery (%) |
| Liver | Short-chain acyl-CoA | 60-140 |
| Brain | Short-chain acyl-CoA | 60-140 |
| Muscle | Short-chain acyl-CoA | 60-140 |
| Adipose | Short-chain acyl-CoA | 60-140 |
| Data adapted from a study optimizing extraction for low sample loads. The range reflects variations depending on the specific analyte and tissue matrix.[1] |
The following table presents the linearity of detection for a selection of acyl-CoAs using a validated LC-MS/MS method.
| Analyte | Calibration Range (ng/mL) | Accuracy (%) |
| Various Fatty Acyl-CoAs | 0.1 - 500 | 85-120 |
| This demonstrates the quantitative performance of a targeted method.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. research.vu.nl [research.vu.nl]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
addressing instability of 2,4-dimethylhexanedioyl-CoA during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 2,4-dimethylhexanedioyl-CoA during sample extraction. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability during sample extraction?
A1: The instability of this compound, like other acyl-CoA thioesters, is primarily due to its susceptibility to both chemical and enzymatic degradation. The thioester bond is high-energy and prone to hydrolysis, especially under non-optimal pH conditions.[1][2] Additionally, endogenous thioesterases in biological samples can rapidly hydrolyze acyl-CoAs to their corresponding free fatty acid and Coenzyme A.[3]
Q2: How does the structure of this compound contribute to its instability?
A2: this compound possesses two features that can influence its stability: a dicarboxylic acid backbone and branched methyl groups. While specific data on this molecule is limited, the principles of organic chemistry suggest that the electronic effects of the second carboxyl group could influence the reactivity of the thioester. Furthermore, the branched-chain structure may sterically hinder enzymatic hydrolysis to some extent compared to linear acyl-CoAs, though this is not guaranteed.[4]
Q3: At what pH is the thioester bond of acyl-CoAs most stable?
A3: Acyl-CoA thioesters are most stable in slightly acidic conditions, typically between pH 4 and 6. Both strongly acidic and alkaline conditions can accelerate the rate of hydrolysis. Therefore, maintaining a pH in this range during extraction and storage is crucial for preventing degradation.
Q4: Can freeze-thaw cycles impact the stability of my samples?
A4: Yes, repeated freeze-thaw cycles should be avoided. These cycles can disrupt cellular integrity, leading to the release of endogenous enzymes such as thioesterases that can degrade this compound. It is recommended to aliquot samples into single-use volumes before freezing.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal
| Potential Cause | Troubleshooting Step |
| Chemical Hydrolysis | Ensure the pH of all extraction buffers and solvents is maintained between 4 and 6. Prepare fresh buffers for each experiment. |
| Enzymatic Degradation | Work quickly and keep samples on ice at all times to minimize enzymatic activity. Immediately add a protein precipitation agent (e.g., trichloroacetic acid, sulfosalicylic acid, or cold organic solvent) to the sample. |
| Inefficient Extraction | The choice of extraction solvent is critical. For a dicarboxylic, medium-chain acyl-CoA like this compound, a polar organic solvent or an acidic precipitation method is recommended. Refer to the tables below for a comparison of extraction efficiencies. |
| Adsorption to Surfaces | Use low-binding microcentrifuge tubes and pipette tips to prevent loss of the analyte due to adsorption. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling steps, including thawing time, extraction duration, and centrifugation parameters. |
| Precipitate Contamination | Ensure complete removal of the protein pellet after centrifugation. Incomplete removal can lead to the introduction of interfering substances and enzymes into the final extract. |
| Solvent Evaporation | If a solvent evaporation step is used, ensure it is done under a gentle stream of nitrogen and at a low temperature to prevent degradation. Do not allow the sample to go to complete dryness for an extended period. |
Data Presentation: Comparison of Extraction Solvents
The following tables summarize the recovery of various acyl-CoAs using different extraction methods, which can help in selecting an appropriate protocol for this compound.
Table 1: Recovery of Short-Chain Acyl-CoAs with Different Extraction Solvents
| Analyte | Trichloroacetic Acid (TCA) Recovery (%) | Sulfosalicylic Acid (SSA) Recovery (%) |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Data adapted from a study on short-chain acyl-CoA extraction. This suggests that for more polar acyl-CoAs, SSA may offer better recovery than TCA.
Table 2: General Comparison of Acyl-CoA Extraction Methods
| Extraction Method | Advantages | Disadvantages |
| Acidic Precipitation (TCA, SSA) | Efficient protein removal, good for short-chain acyl-CoAs. | Can cause hydrolysis if not properly controlled, may require a solid-phase extraction (SPE) step to remove the acid. |
| Organic Solvent (Methanol, Acetonitrile) | Simple, rapid, and effective for a broad range of acyl-CoAs. | May not be as efficient at precipitating all proteins, potential for matrix effects in LC-MS analysis. |
| Solid-Phase Extraction (SPE) | Excellent for sample cleanup and reducing matrix effects. | More time-consuming and can lead to sample loss if not optimized. |
Experimental Protocols
Protocol 1: Extraction of this compound using Sulfosalicylic Acid (SSA)
This protocol is adapted from methods for short-chain acyl-CoA extraction and is suitable for polar, dicarboxylic acyl-CoAs.[1][5]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solution of 2.5% (w/v) SSA. Use a sufficient volume to ensure complete immersion and homogenization.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new low-binding tube.
-
Analysis: The extract is now ready for direct analysis by LC-MS/MS.
Protocol 2: Extraction of this compound using Organic Solvents
This protocol is a general method for the extraction of a broad range of acyl-CoAs.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent of 80% methanol (B129727) in water.
-
Incubation: Incubate the homogenate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant and transfer to a new tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at low heat.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).
Mandatory Visualizations
Caption: A generalized workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing quench protocols for accurate acyl-CoA measurement
Welcome to the technical support center for the accurate measurement of acyl-CoA molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching, extraction, and analysis of acyl-CoAs.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Acyl-CoAs | Incomplete cell lysis or tissue homogenization: Cellular structures may not be sufficiently disrupted to release acyl-CoAs. | Ensure thorough homogenization. For tissues, a glass homogenizer is recommended. Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often effective.[1] |
| Degradation of acyl-CoAs: These molecules are inherently unstable and susceptible to enzymatic and chemical degradation.[1] | Perform all steps quickly and on ice. Use fresh, high-purity solvents. Incorporate an internal standard early in the protocol to monitor recovery throughout the process.[1] | |
| Inefficient Solid-Phase Extraction (SPE): Improper technique can lead to loss of the analyte. | Ensure the SPE column is correctly conditioned and equilibrated before sample loading. Optimize the wash and elution steps to prevent premature elution or incomplete recovery.[1] | |
| Precipitation of long-chain species: Long-chain acyl-CoAs have lower solubility in aqueous solutions. | Ensure the final extract is in a solvent that maintains the solubility of long-chain acyl-CoAs, such as a methanol (B129727)/water mixture. | |
| High Variability Between Replicates | Inconsistent quenching: If metabolic activity is not halted uniformly across samples, the acyl-CoA profile can change. | Ensure rapid and consistent quenching for all samples. The quenching solution should be pre-chilled to the recommended temperature (e.g., -40°C for methanol-based solutions) and used in sufficient volume.[2][3] |
| Sample handling and storage: Repeated freeze-thaw cycles can degrade acyl-CoAs.[1] | Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles. Always store samples at -80°C.[1] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Secondary interactions with the column: The analyte may interact with the stationary phase in undesirable ways. | Adjust the mobile phase pH. For short-chain acyl-CoAs, a slightly acidic mobile phase can improve peak shape.[4] |
| Injection solvent stronger than mobile phase: This can cause peak distortion. | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[5] | |
| Column contamination or aging: Buildup of matrix components can degrade column performance. | Use a guard column and/or in-line filter to protect the analytical column.[6] Implement a regular column flushing protocol.[6] | |
| Signal Loss in LC-MS Analysis | Analyte instability in reconstitution solvent: Acyl-CoAs can degrade while waiting for injection. | Reconstitute samples in a stabilizing solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[4] Analyze samples as quickly as possible after reconstitution. |
| Adsorption to sample vials: Acyl-CoAs can adhere to plastic surfaces. | Use glass or low-adsorption vials for sample storage and analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in ensuring accurate acyl-CoA measurements?
A1: Quenching is arguably the most critical step. It involves the rapid inactivation of enzymes to halt metabolic activity, thereby preserving the acyl-CoA profile at the time of sampling.[2] Inefficient quenching can lead to significant changes in the relative and absolute amounts of different acyl-CoA species.
Q2: What are the recommended quenching methods?
A2: Several methods are commonly used, each with its own advantages:
-
Cold Organic Solvents: A widely used method involves quenching with a pre-chilled (-40°C) 60-80% methanol solution.[7] An 80% methanol solution has been shown to reduce metabolite leakage compared to a 60% solution for some cell types.[7] The addition of buffers like ammonium bicarbonate (AMBIC) can further improve the recovery of certain metabolites.[3][8]
-
Flash Freezing: Rapidly freezing samples in liquid nitrogen is another effective method to stop metabolism instantly.[1] This is often the preferred method for tissue samples before homogenization.
Q3: How should I store my samples to ensure acyl-CoA stability?
A3: For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] It is crucial to minimize the number of freeze-thaw cycles the samples undergo, as this can lead to significant degradation.[1]
Q4: I am working with long-chain acyl-CoAs and see low recovery. What can I do?
A4: Low recovery of long-chain acyl-CoAs is a common issue. Besides ensuring efficient homogenization and rapid, cold processing, consider the following:
-
Extraction Solvent: Use a robust extraction protocol that includes organic solvents like acetonitrile (B52724) and isopropanol (B130326) to ensure solubility.[1]
-
Purification: Employing solid-phase extraction (SPE) is often necessary to purify and concentrate the acyl-CoA fraction, which can improve recovery rates.[1]
-
Reconstitution: After drying down the extract, reconstitute the sample in a solvent mixture that maintains the solubility of these less polar molecules, such as a solution containing methanol.[5]
Q5: How can I validate my quenching protocol?
A5: The efficiency of a quenching protocol can be assessed by measuring the ratio of key labile metabolites, such as the ATP/ADP ratio.[9] A rapid decrease in this ratio after sampling would indicate ongoing metabolic activity and an inefficient quench. You can compare different quenching methods to see which one best preserves this ratio.[9]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension cells and is designed for subsequent LC-MS analysis.
-
Cell Harvesting and Quenching:
-
Adherent Cells: Aspirate the culture medium. Quickly wash the cell monolayer once with ice-cold PBS. Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells and scrape them. Transfer the cell lysate to a pre-chilled tube.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in ice-cold 80% methanol.
-
-
Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[5]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).[5]
Protocol 2: Acyl-CoA Extraction from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and keep it frozen.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 4.9) containing an internal standard (e.g., Heptadecanoyl-CoA).[1][10] Homogenize thoroughly.
-
Solvent Extraction: Add 2.0 mL of 2-propanol and homogenize again.[10] Then, add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[10] Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at approximately 2,000 x g for 5 minutes. The upper phase contains the acyl-CoAs.[10]
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a weak anion exchange SPE column.[1]
-
Load the supernatant from the previous step.
-
Wash the column with a suitable solvent to remove impurities (e.g., a high-aqueous buffer followed by a low percentage of organic solvent).[5]
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol with 2% formic acid).[1]
-
-
Solvent Evaporation and Reconstitution: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1] Reconstitute in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
Table 1: Recovery of Long-Chain Acyl-CoAs with Different Methodologies
| Acyl-CoA Species | Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Palmitoyl-CoA | Rat Liver | Solvent Extraction + SPE | ~75% | Modified from[11] |
| Oleoyl-CoA | Rat Heart | Solvent Extraction + SPE | ~80% | Modified from[11] |
| Stearoyl-CoA | Rat Skeletal Muscle | Solvent Extraction + SPE | ~70% | Modified from[11] |
Table 2: Comparison of Quenching Solutions for CHO Cells
| Quenching Solution | Temperature | ATP Recovery (%) | Metabolite Leakage | Reference |
| 60% Methanol | -40°C | Lower | High | [2][3] |
| 60% Methanol + 0.85% AMBIC | -40°C | Higher | Lower | [2][3] |
| Ice-cold PBS | 0.5°C | Highest | Minimal | [12] |
Note: The optimal quenching solution can be cell-type dependent. While cold PBS showed the best results for CHO cells in one study, methanol-based solutions are widely and effectively used for many other cell types.[12]
Visualizations
Caption: General Workflow for Acyl-CoA Measurement
Caption: Troubleshooting Low Acyl-CoA Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. biospec.net [biospec.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Determination of online quenching efficiency for an automated cellular microfluidic metabolomic platform using mass spectrometry based ATP degradation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in chemoenzymatic synthesis of acyl-CoAs
Welcome to the technical support center for the chemoenzymatic synthesis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low product yield, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in chemoenzymatic acyl-CoA synthesis?
Low yields in acyl-CoA synthesis can arise from several factors, including:
-
Incomplete Enzymatic Reaction: Suboptimal reaction conditions (pH, temperature, reactant concentrations), insufficient reaction time, or low enzyme activity can lead to incomplete conversion of substrates to the desired acyl-CoA.
-
Enzyme Inhibition: The presence of contaminants in the reaction mixture or the product itself can inhibit the acyl-CoA synthetase/ligase.
-
Substrate Quality and Degradation: The purity of the fatty acid and Coenzyme A (CoA) is crucial. Degradation of substrates before or during the reaction will directly impact the yield.
-
Product Instability and Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The thioester bond is labile, and cellular thioesterases can degrade the product if not properly quenched.[1]
-
Issues During Purification: Significant product loss can occur during extraction and purification steps if the methodology is not optimized for the specific acyl-CoA.
Q2: What is the optimal pH for the enzymatic reaction and for maintaining acyl-CoA stability?
The optimal pH for the enzymatic reaction can vary depending on the specific acyl-CoA synthetase used. For instance, the acyl-CoA synthetase from Pseudomonas fragi shows maximal activity for palmitoyl-CoA synthesis at a pH of 8.2.[2] However, for stability, acyl-CoA thioesters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] Alkaline conditions (pH above 8) can lead to rapid hydrolysis of the thioester bond.[1] Therefore, a compromise may be necessary, or the reaction pH should be adjusted to an acidic range immediately after completion.
Q3: How does temperature affect the synthesis and stability of acyl-CoAs?
Temperature plays a critical role. Enzymatic reactions have an optimal temperature for maximum activity. For example, an acyltransferase from rat liver microsomes has a temperature optimum of 30-35°C.[3] However, elevated temperatures can also accelerate the chemical and enzymatic degradation of the acyl-CoA product.[1] It is crucial to maintain samples on ice or at low temperatures during processing and for long-term storage (-20°C or below) to minimize degradation.[1]
Q4: My starting fatty acid is not commercially available. What is a general approach to synthesize the corresponding acyl-CoA?
A common and effective chemoenzymatic strategy involves two main steps:
-
Chemical Synthesis of an S-acyl Pantetheine (B1680023) Derivative: The carboxylic acid is first chemically ligated to a pantetheine derivative.
-
Enzymatic Conversion to Acyl-CoA: The resulting S-acyl pantetheine is then used as a substrate for a one-pot enzymatic reaction to produce the final acyl-CoA.
This approach avoids the high cost and poor yields often associated with direct chemical ligation to Coenzyme A.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of low acyl-CoA yield.
Guide 1: Troubleshooting Incomplete Enzymatic Reactions
If you suspect the enzymatic conversion is the rate-limiting step, follow this guide.
dot
Caption: Workflow for troubleshooting incomplete enzymatic reactions.
| Troubleshooting Step | Potential Cause | Recommended Action | Expected Outcome |
| 1. Verify Enzyme Activity | Inactive or poorly active enzyme stock. | Perform an enzyme activity assay using a reliable positive control substrate. | Confirmation of enzyme activity. |
| 2. Optimize Reaction Conditions | Suboptimal pH, temperature, or buffer composition. | Systematically vary the pH, temperature, and buffer components based on literature values for your specific enzyme. | Identification of optimal reaction parameters leading to increased yield. |
| 3. Assess Substrate Quality and Concentration | Degradation or impurity of fatty acid or CoA. Incorrect substrate concentrations. | Verify the purity of substrates using techniques like NMR or mass spectrometry. Accurately determine the concentrations of stock solutions. | Ensures that the reaction is not limited by the quality or quantity of starting materials. |
| 4. Increase Reaction Time | Insufficient time for the reaction to reach completion. | Monitor the reaction progress over a longer period using TLC or LC-MS to determine the point of maximum product formation. | Complete conversion of substrates to product. |
| 5. Analyze for Byproducts | Formation of inhibitory byproducts. | Use LC-MS or other analytical techniques to identify any significant byproducts that may be inhibiting the enzyme. | Understanding of side reactions that may need to be suppressed. |
Guide 2: Troubleshooting Product Degradation and Loss
If you suspect that the acyl-CoA is being synthesized but is degrading or being lost during workup, use this guide.
dot
References
minimizing matrix effects in acyl-CoA quantification from liver tissue
Welcome to the technical support center for acyl-CoA quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results when analyzing acyl-CoAs from liver tissue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant ion suppression in my LC-MS/MS analysis of liver extracts. What is the primary cause and how can I mitigate it?
A: Ion suppression is a common matrix effect in ESI-MS analysis of biological samples and is often caused by co-eluting endogenous compounds, particularly phospholipids (B1166683) from the liver matrix[1][2].
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample clean-up process[2].
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids and other interfering substances. Mixed-mode or polymeric SPE cartridges can provide superior cleanup compared to simpler methods[1][2][3].
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate acyl-CoAs from matrix components based on differential solubility.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing phospholipids and often results in the most significant matrix effects[1]. If using PPT, acetonitrile (B52724) is a better choice than methanol (B129727) for precipitating proteins as it co-extracts fewer phospholipids[2].
-
-
Improve Chromatographic Separation: Ensure that your LC method provides good separation between your acyl-CoA analytes and the region where phospholipids typically elute. Using a longer column, a shallower gradient, or a different stationary phase (like HILIC) can improve resolution[4].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects[5][6][7]. Since it co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of suppression or enhancement, allowing for accurate quantification[2].
Q2: What is the best internal standard to use for acyl-CoA quantification?
A: The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for each acyl-CoA you are quantifying[5][6][7]. These standards, such as ¹³C- or ¹⁵N-labeled acyl-CoAs, have chemical and physical properties nearly identical to their endogenous counterparts. This ensures they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in sample processing[2].
If specific SIL-IS are not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) can be used as a next-best alternative for a series of even-chain acyl-CoAs[8]. However, it may not perfectly mimic the behavior of all analytes across the entire workflow.
Q3: My acyl-CoA recovery is low and inconsistent. What are the likely causes and solutions?
A: Low and variable recovery is often linked to the sample extraction and preparation steps. Acyl-CoAs are prone to degradation and can be lost during processing.
Troubleshooting Steps:
-
Ensure Rapid Quenching and Homogenization: Metabolism must be stopped instantly. Freeze-clamp the liver tissue in liquid nitrogen immediately upon collection. Homogenization should be performed quickly in an ice-cold extraction solvent[9][10].
-
Optimize Extraction Solvent: The choice of solvent is critical. A common and effective approach involves homogenization in an acidic buffer or solvent mixture to precipitate proteins and extract acyl-CoAs. Mixtures of acetonitrile, isopropanol, and aqueous buffers have shown high recovery rates[11]. For long-chain acyl-CoAs, specific protocols using buffers and organic solvents like acetonitrile have been optimized to achieve 70-80% recovery[12].
-
Evaluate Your Clean-up Method: While SPE is excellent for purity, some analytes may be lost if the protocol is not optimized. Ensure the loading, washing, and elution steps are suitable for the specific chain lengths of your acyl-CoAs. A comparison of extraction efficiencies is provided in the table below.
Q4: Should I use Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) for my liver samples?
A: The choice depends on the specific requirements of your assay.
-
Solid-Phase Extraction (SPE): Generally recommended for minimizing matrix effects. SPE provides a much cleaner extract by more effectively removing interfering phospholipids and salts, leading to lower ion suppression and better sensitivity[1][3][13].
-
Protein Precipitation (PPT): A simpler, faster, and cheaper method. However, it is less effective at removing matrix components, which can lead to significant ion suppression[1][2]. It may be adequate for highly abundant acyl-CoAs or if a reliable SIL-IS is used for every analyte, but it is not ideal for sensitive, quantitative assays.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Matrix Effect | High (significant ion suppression) | Low (minimal ion suppression) | [1][3] |
| Recovery | Can be high but variable | Generally high and reproducible (83-90%) | [3][11] |
| Selectivity | Low (co-extracts many interferences) | High (removes specific interferences) | [12][14] |
| Complexity | Low (simple add, vortex, centrifuge) | High (requires conditioning, loading, washing, elution) | [1] |
| Recommendation | Suitable for rapid screening or when matrix effects are less of a concern. | Recommended for quantitative, validated bioanalysis. |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is adapted from methods designed for robust cleanup of tissue extracts.
-
Tissue Homogenization:
-
Weigh 10-30 mg of cryogenically pulverized liver tissue into a pre-chilled tube.
-
Add 500 µL of ice-cold extraction solvent (e.g., 80% Methanol/20% Water or Acetonitrile/Isopropanol mixtures)[9][11].
-
Add your stable isotope-labeled internal standard mix.
-
Homogenize the tissue thoroughly on ice using a bead beater or sonicator.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and debris[15].
-
-
SPE Column Preparation:
-
Sample Loading:
-
Take the supernatant from the homogenization step and load it onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to ensure complete elution).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50 mM ammonium (B1175870) acetate)[9]. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameter Optimization
This serves as a general guide; specific parameters must be optimized for your instrument and analytes.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used[10][16]. For separating a wide range of acyl-CoAs, a hydrophilic interaction liquid chromatography (HILIC) column can also be effective[4][16].
-
Mobile Phase A: 5-15 mM ammonium hydroxide (B78521) or ammonium acetate (B1210297) in water[8][17].
-
Mobile Phase B: Acetonitrile[17].
-
Gradient: A shallow gradient starting with a low percentage of Mobile Phase B is crucial for separating short-chain acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically more sensitive for detecting short-chain acyl-CoAs[14].
-
Source Settings: Optimize spray voltage (~3.0-4.0 kV), capillary temperature (~280-320°C), and gas flows (sheath and auxiliary gas) to achieve a stable and robust signal for your analytes[8][16][17].
-
MS/MS Transitions (MRM): For quantification, monitor the specific precursor-to-product ion transitions for each acyl-CoA. A common fragmentation pattern for acyl-CoAs in positive mode involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da)[16][18].
-
Visual Guides: Workflows and Logic Diagrams
Caption: Experimental workflow for acyl-CoA quantification from liver tissue.
Caption: Troubleshooting decision tree for matrix effects in acyl-CoA analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues | Open Biology | The Royal Society [royalsocietypublishing.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Acyl-CoA Extraction from Plant Tissues: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for acyl-CoA extraction from plant tissues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Storage
Q1: What is the optimal method for storing plant tissue to ensure the stability of acyl-CoAs?
A1: Due to their inherent instability, immediate processing of fresh plant tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles as they can significantly impact the stability of lipids and other metabolites.[1] The presence of water in plant matrices can affect the efficiency of organic solvent extraction and promote enzymatic activity, further altering the chemical profile.[2]
Homogenization and Lysis
Q2: I'm having difficulty efficiently homogenizing fibrous plant tissue. What can I do?
A2: Fibrous plant tissues can be challenging to lyse.[3] Here are several approaches to improve homogenization:
-
Pre-treatment: To make homogenization easier and faster, consider cutting the sample into smaller pieces, flash-freezing to make it brittle, or lyophilizing to completely dry it out.[3]
-
Mechanical Disruption: Using a mortar and pestle with liquid nitrogen is a common and effective method for grinding tough plant tissues into a fine powder.[4] For a more automated approach, bead-beating instruments with appropriate lysing matrices can thoroughly disrupt plant cell membranes and the refractive cellulose (B213188) cell walls in seconds.[3]
-
Homogenizer Type: For softer tissues, a glass homogenizer may be sufficient.[1][5] However, for tougher tissues, more robust mechanical methods are recommended.
Extraction and Purification
Q3: My acyl-CoA yields are consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of acyl-CoAs can stem from several issues during the extraction and purification process. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure thorough homogenization of the plant tissue. For tough tissues, cryo-grinding or bead beating is recommended.[3][4] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1] |
| Degradation of Acyl-CoAs | Acyl-CoAs are highly unstable.[6][7] Work quickly and keep samples on ice at all times.[1][6] Use fresh, high-purity solvents. The addition of an internal standard early in the protocol can help monitor recovery.[1] |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][5] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure acyl-CoAs are retained and then efficiently eluted. Weak anion exchange SPE columns are often used for purification.[1] |
Q4: I am observing interfering peaks in my LC-MS analysis. How can I improve the purity of my acyl-CoA extracts?
A4: Interfering peaks are often due to the co-extraction of other metabolites. Here’s how to enhance purity:
-
Solid-Phase Extraction (SPE): This is a crucial step for purifying acyl-CoAs and increasing recovery rates.[1][8] Anion exchange SPE columns are effective at binding acyl-CoAs while allowing contaminants to be washed away.[8]
-
Solvent Partitioning: After initial homogenization and extraction, partitioning with a non-polar solvent can help remove lipids.[8]
-
Optimized Chromatography: Adjusting the liquid chromatography gradient and using a suitable column (e.g., C18) can improve the separation of acyl-CoAs from other compounds.[5]
Data Analysis and Quantification
Q5: How can I accurately quantify the acyl-CoA concentrations in my plant extracts?
A5: Accurate quantification requires careful experimental design and the right analytical techniques:
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) added at the beginning of the extraction is highly recommended for accurate quantification by LC-MS.[6] If a labeled standard is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) that is not expected to be in the sample can be used.[1]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable and sensitive method for quantifying acyl-CoAs.[6][9] It allows for the specific detection and quantification of individual acyl-CoA species.
-
Calibration Curves: Prepare calibration curves using a range of known concentrations of acyl-CoA standards to ensure accurate measurement.[10]
Experimental Protocols
General Protocol for Acyl-CoA Extraction from Plant Tissues
This protocol is a synthesis of established methods and is suitable for a variety of plant tissues.[1][5][8]
Materials:
-
Frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
Homogenizer (optional)
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100-200 mg of frozen plant tissue.
-
In a pre-chilled mortar, add the tissue and liquid nitrogen. Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled tube.
-
-
Extraction:
-
Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard to the powdered tissue.
-
Vortex thoroughly and briefly sonicate on ice.
-
Add 2 mL of isopropanol and vortex again.
-
Add 4 mL of acetonitrile, vortex for 5 minutes.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and vortex.
-
Centrifuge at ~2000 x g for 5 minutes. The upper phase contains the acyl-CoAs.[8]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
Carefully transfer the supernatant from the extraction step to the SPE column.
-
Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).
-
Wash the column with 1 mL of a 50:50 mixture of buffer and acetonitrile.
-
Elute the acyl-CoAs with 1 mL of a solution containing 2% ammonium hydroxide in 50:50 acetonitrile/water.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[11]
-
Data Presentation
Table 1: Reported Acyl-CoA Concentrations in Various Tissues
Note: Direct comparison should be made with caution due to differences in methodologies, tissues, and units.
| Acyl-CoA Species | Plant Tissue | Concentration | Reference |
| Various (C4-C20) | Maturing Brassica napus seeds | 3-6 µM range | [12] |
| Various (C4-C20) | 2-day-old Arabidopsis thaliana seedlings | 3-6 µM range | [12] |
| Oleoyl-CoA | Rat Brain | 11.0 nmol/g | [13] |
| Palmitoyl-CoA | Rat Brain | 6.0 nmol/g | [13] |
| Stearoyl-CoA | Rat Brain | 4.0 nmol/g | [13] |
| Linoleoyl- and Arachidonoyl-CoA | Rat Brain | 2.0 nmol/g | [13] |
Visualizations
Acyl-CoA Extraction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mpbio.com [mpbio.com]
- 4. academicjournals.org [academicjournals.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance Acyl-CoA Species
Welcome to the technical support center for the analysis of low-abundance acyl-CoA species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the quantification of these challenging metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Acyl-CoAs | Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] | Ensure rapid quenching of metabolic activity by flash-freezing samples in liquid nitrogen.[1] Keep samples on ice throughout the preparation process and store extracts as dry pellets at -80°C.[1][2] Reconstitute just prior to analysis in a suitable solvent like methanol (B129727) or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) to improve stability.[1][2] |
| Inefficient Extraction: The diverse polarity of acyl-CoAs makes uniform extraction challenging. Some methods may not quantitatively extract all species.[3] | Use an optimized extraction solvent. An 80% methanol solution has been shown to yield high MS intensities for a broad range of acyl-CoAs.[2][4] Avoid formic acid or acetonitrile (B52724) in the extraction solvent as they can lead to poor signals.[2] For tissues, homogenization in a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer is also effective.[1][5] | |
| Poor Recovery from Solid-Phase Extraction (SPE): SPE can result in the loss of more hydrophilic, short-chain acyl-CoAs.[1][6] | Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization.[1][6] If SPE is necessary, ensure the cartridge and elution method are optimized for your specific analytes of interest. | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) | Suboptimal Mobile Phase: The choice of mobile phase and pH can significantly impact peak shape, especially for phosphorylated molecules like acyl-CoAs. | For reversed-phase chromatography, using ion-pairing agents or a mobile phase with a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1] A wash step with 0.1% phosphoric acid between injections can also mitigate poor chromatographic performance. |
| Column Choice: Not all columns are suitable for the wide range of acyl-CoA polarities. | A C18 column is commonly used for short- to long-chain acyl-CoAs.[1] For broader coverage, hydrophilic interaction liquid chromatography (HILIC) can be employed.[1] | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification. | Improve chromatographic separation to better resolve analytes from interfering species.[1] Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] |
| Lack of a Suitable Internal Standard: Variability in extraction efficiency and instrument response can lead to imprecise results without proper internal standardization.[1] | The ideal internal standard is a stable isotope-labeled version of the analyte. When unavailable, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0), which are not typically present in biological samples, are effective alternatives.[1] | |
| Non-Linearity: Calibration curves may not be linear across the entire concentration range, particularly at the lower end. | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying low-abundance acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[1][7] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[1][8]
Q2: Why are my acyl-CoA samples degrading, and how can I prevent it?
A2: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[1] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C as a dry pellet.[1][2] For reconstitution before analysis, using methanol or a buffered solution like 50 mM ammonium acetate at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1][2]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs exhibit a common fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species in a sample.[1] Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[1]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is critical to reduce ion suppression.[1] For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is common.[1] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1] For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) has also been successfully used.[1]
Q5: What is a suitable internal standard for acyl-CoA quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive and are not always commercially available. A practical and effective alternative is to use odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), as they are typically not present in biological samples.[1]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted for the extraction of a broad range of acyl-CoAs from tissue samples.
-
Tissue Homogenization:
-
Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol and aqueous potassium phosphate buffer) containing a suitable internal standard (e.g., C17:0-CoA).[1]
-
-
Phase Separation and Extraction:
-
Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. Repeat this wash step.
-
Add methanol and chloroform, vortex, and incubate at room temperature.
-
Centrifuge at high speed (e.g., 21,000 x g) to pellet cellular debris.[1]
-
-
Sample Cleanup (Optional but Recommended):
-
Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.
-
-
Reconstitution:
-
Reconstitute the dried pellet in a solvent suitable for LC-MS/MS analysis, such as a methanol/water mixture or an ammonium acetate buffer.[2]
-
Protocol 2: Acyl-CoA and Precursor Extraction from Cultured Cells
This protocol is optimized for the simultaneous extraction of short-chain acyl-CoAs and their biosynthetic precursors from cultured cells, avoiding the need for SPE.[1][6]
-
Sample Quenching and Deproteinization:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).[1][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Directly inject the supernatant for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the lower limits of detection (LOD) and quantification (LLOQ) for various acyl-CoA species achieved by different LC-MS/MS methods. This data is intended to provide a comparative overview of achievable sensitivities.
| Acyl-CoA Species | Method | LOD (fmol) | LLOQ (pmol) | Reference |
| C2 to C20 | LC-MS/MS | 1-5 | - | |
| Malonyl-CoA | Ion-Pairing RP-HPLC/MS | - | 0.225 | [9] |
| Acetyl-CoA | Ion-Pairing RP-HPLC/MS | - | 0.225 | [9] |
| Propionyl-CoA | Ion-Pairing RP-HPLC/MS | - | 0.225 | [9] |
| Succinyl-CoA | Ion-Pairing RP-HPLC/MS | - | 0.225 | [9] |
| HMG-CoA | Ion-Pairing RP-HPLC/MS | - | 0.90 | [9] |
Note: Direct comparison of LOD/LLOQ values across different studies should be done with caution due to variations in instrumentation, methodologies, and matrix effects.
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: A logical guide to troubleshooting low signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
selecting internal standards for branched-chain acyl-CoA analysis
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for selecting and utilizing internal standards in branched-chain acyl-CoA analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of internal standard for accurate quantification of branched-chain acyl-CoAs?
The "gold standard" for quantitative analysis by mass spectrometry is the use of stable isotope-labeled (SIL) analogs of the analytes of interest.[1][2][3][4] An ideal internal standard is a SIL version of the specific branched-chain acyl-CoA you are measuring. This is because it shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for variations in these steps.[4][5]
Q2: Why is it often difficult to acquire specific stable isotope-labeled branched-chain acyl-CoA standards?
While a few common SIL acyl-CoA derivatives are commercially available, the selection is very limited and inadequate for comprehensive metabolic profiling.[3] The chemical synthesis of a wide range of these complex molecules, especially an entire family of acyl-CoA thioesters, is often impractical and not commercially viable.[1][2][3]
Q3: What are the primary strategies for obtaining suitable internal standards for acyl-CoA analysis?
There are three main approaches:
-
Biosynthesis of a Labeled Acyl-CoA Library: Methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to generate a mixture of SIL acyl-CoAs.[1][3][5] This is a highly effective strategy for creating a comprehensive suite of internal standards.
-
Use of Commercially Available SIL Analogs: For some common short- and long-chain acyl-CoAs, SIL standards are available. These can sometimes be used to quantify closely related species, although this is less accurate than using a dedicated standard.
-
Use of Odd-Chain Acyl-CoAs: Odd-chain fatty acyl-CoAs (e.g., C15:0, C17:0) can be used as internal standards because they are typically absent or present at extremely low concentrations in most biological samples.[6]
Q4: How does the SILEC method work for generating a library of labeled internal standards?
The SILEC method leverages the requirement of cells for an essential nutrient, in this case, pantothenic acid (vitamin B5), which is a precursor to Coenzyme A.[1][5] The standard pantothenate in the cell culture medium is replaced with a commercially available stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.[3][5] Over several cell passages, the cells incorporate the labeled pantothenate into their entire pool of CoA and its thioesters, resulting in a library of SIL acyl-CoAs that mirrors the endogenous acyl-CoA profile.[5] Using Pan6-deficient yeast for this process has been shown to be a particularly efficient method.[1][2][3]
Q5: If a stable isotope-labeled analog for my specific branched-chain acyl-CoA is unavailable, what are the alternatives?
When an exact SIL match is not available, you can consider the following, while acknowledging the potential for reduced accuracy:
-
A Structurally Similar SIL Standard: Choose a SIL acyl-CoA that is close in chain length and structure. For example, when analyzing branched-chain C5 acyl-CoAs, a C4 or C6 SIL standard might be used.
-
An Odd-Chain Acyl-CoA Standard: Heptadecanoyl-CoA (C17-CoA) is frequently used as a general internal standard for the analysis of long-chain acyl-CoAs.[6][7] Its utility for branched-chain species depends on its ability to mimic their extraction and ionization behavior.
-
A Single Commercially Available Standard: For some methods focusing on short-chain acyl-CoAs, a single standard like crotonyl-CoA has been used, particularly when sample preparation steps like Solid Phase Extraction (SPE) are eliminated to ensure uniform recovery.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Quantitative Results | 1. Inconsistent sample preparation and extraction efficiency.2. Significant and variable matrix effects between samples.[9]3. Degradation of acyl-CoA species during sample handling.[10] | 1. Ensure the internal standard is added at the very first step of sample processing to account for variations in extraction recovery.2. Use a stable isotope-labeled internal standard that co-elutes with your analyte to best compensate for matrix effects.3. Keep samples cold at all times. Store extracted dry pellets at -80°C.[10] Evaluate the stability of your analytes in the final solvent over time in the autosampler.[10] |
| Poor Recovery of Acyl-CoAs | 1. Inefficient protein precipitation and extraction method.2. Loss of analytes during Solid Phase Extraction (SPE) cleanup. | 1. The choice of extraction solvent is critical. A simple extraction with 2.5% sulfosalicylic acid (SSA) has been shown to result in higher recovery for many short-chain acyl-CoAs compared to methods using trichloroacetic acid (TCA) followed by SPE.[8][11]2. If possible, develop a method that avoids SPE, as it can lead to differential recovery of various CoA esters.[8] |
| Internal Standard Signal is Weak or Absent | 1. The amount of internal standard added is too low.2. The internal standard has degraded.3. The incorrect precursor-product ion pair (MRM transition) is being monitored. | 1. The amount of internal standard added should be appropriate for the expected concentration range of the analyte to ensure it falls within the linear dynamic range of the instrument.[4]2. Check the stability and storage conditions of your standard stock solution. Acyl-CoAs can be unstable.[10]3. Verify the MRM transition. For positive ion mode, a common fragmentation is the neutral loss of 507 Da from the protonated molecule ([M+H]⁺).[8][11] |
Data & Protocols
Data Summary Tables
Table 1: Examples of Commercially Available & Biosynthetically Derived Internal Standards
| Internal Standard Type | Specific Examples | Typical Application | Reference |
| Stable Isotope-Labeled (Commercial) | [¹³C₂]-acetyl-CoA, [¹³C₈]-octanoyl-CoA | Short and Medium-Chain Acyl-CoA Analysis | [9][12] |
| Stable Isotope-Labeled (Commercial) | [¹³C₁₆]-palmitoyl-CoA, [¹³C₁₈]-oleoyl-CoA | Long-Chain Acyl-CoA Analysis | [3] |
| Odd-Chain Acyl-CoAs (Commercial) | C17:0-CoA (Heptadecanoyl-CoA) | General purpose, especially for long-chain species | [6][7] |
| Stable Isotope-Labeled (Biosynthetic) | [¹³C₃¹⁵N₁]-labeled Acyl-CoA Library (from SILEC) | Comprehensive, untargeted, and targeted acyl-CoA profiling | [5][13] |
Table 2: Comparison of Recovery Efficiency for Different Acyl-CoA Extraction Methods
| Analyte | Recovery with TCA followed by SPE (%) | Recovery with 2.5% SSA (%) |
| CoA | 1 | 74 |
| Malonyl CoA | 26 | 74 |
| Acetyl CoA | 36 | 59 |
| Propionyl CoA | 62 | 80 |
| Isovaleryl CoA | 58 | 59 |
| (Data synthesized from a study comparing extraction methods. Recovery is relative to direct spiking in water.)[11] |
Experimental Protocols
Protocol 1: Biosynthesis of [¹³C₃¹⁵N₁]-Acyl-CoA Internal Standards via Yeast SILEC
This protocol is adapted from methods described for the efficient generation of labeled acyl-CoA standards.[1][2][3]
-
Yeast Strain & Media Preparation:
-
Utilize a Saccharomyces cerevisiae strain deficient in pantothenate synthesis (e.g., Pan6-deficient).
-
Prepare a defined yeast culture medium, omitting standard pantothenic acid.
-
Supplement the medium with commercially available [¹³C₃¹⁵N₁]-pantothenic acid.
-
-
Yeast Culture & Labeling:
-
Inoculate the labeled medium with the yeast strain.
-
Culture the yeast for a sufficient number of generations to ensure >99% incorporation of the labeled pantothenate into the cellular CoA pool. This can be monitored by LC-MS analysis of CoASH at each passage.[5]
-
-
Harvesting and Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet to remove residual medium.
-
Perform a cell lysis and extraction procedure suitable for acyl-CoAs (see Protocol 2). The resulting extract will contain a library of [¹³C₃¹⁵N₁]-labeled acyl-CoAs.
-
-
Application:
-
Characterize the labeled extract to identify the range of acyl-CoAs produced.
-
Add a small, fixed volume of this SILEC-generated library to each unknown biological sample at the beginning of the extraction process to serve as internal standards.
-
Protocol 2: General Sample Preparation for Branched-Chain Acyl-CoA Analysis
This protocol emphasizes a simple and effective extraction with high recovery for short-chain species.[8][11]
-
Sample Homogenization & Spiking:
-
Weigh a frozen tissue sample or prepare a cell pellet.
-
On ice, add a volume of cold 2.5% (w/v) sulfosalicylic acid (SSA) containing the appropriate internal standard(s). For tissue, a ratio of 200 µL per 10-20 mg is common.
-
Homogenize the sample thoroughly using a probe sonicator or bead beater, ensuring the sample remains cold to prevent degradation.
-
-
Protein Precipitation & Clarification:
-
Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant, which contains the acyl-CoAs.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
-
-
LC-MS/MS Analysis:
-
Analyze the extract using an LC-MS/MS method with a C18 column and ion-pairing chromatography.[8]
-
Monitor for the specific precursor-product ion transitions for your branched-chain acyl-CoAs and internal standards. A common transition involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 m/z).[8]
-
Visualizations
Caption: Decision tree for selecting an internal standard.
Caption: Workflow for generating SIL standards via SILEC.
Caption: General workflow for acyl-CoA sample analysis.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Unraveling the Metabolic Fate of 2,4-Dimethylhexanedioyl-CoA: A Comparative Guide to a Proposed Pathway
For researchers, scientists, and drug development professionals, understanding the complete metabolic map of branched-chain fatty acids is crucial for identifying novel therapeutic targets and diagnosing metabolic disorders. While the degradation of complex lipids like pristane (B154290) is broadly understood to occur via alpha- and beta-oxidation, the precise metabolic pathway of all resulting intermediates is not fully elucidated. This guide focuses on a specific, yet unconfirmed, intermediate, 2,4-dimethylhexanedioyl-CoA, presenting a proposed metabolic pathway and comparing it with established degradation routes of related molecules, supported by data from relevant knockout model studies.
The degradation of pristane, a 19-carbon branched-chain alkane, is initiated by alpha-oxidation to form pristanic acid, which is then amenable to beta-oxidation. This process, primarily occurring in peroxisomes, involves a series of enzymatic reactions that shorten the carbon chain. While the initial cycles of pristanic acid beta-oxidation are well-documented, the metabolic fate of all subsequent smaller, branched-chain acyl-CoA and potential dicarboxylic-CoA intermediates is not entirely clear. One such proposed intermediate is this compound.
The Established Pathway: Beta-Oxidation of Pristanoyl-CoA
Pristanoyl-CoA undergoes three cycles of beta-oxidation within the peroxisomes. This process involves a set of core enzymes that sequentially shorten the fatty acyl chain. The table below summarizes the key reactions and the resulting intermediates.
| Step | Starting Metabolite | Key Enzyme(s) | Product(s) |
| Cycle 1 | Pristanoyl-CoA | Acyl-CoA Oxidase, D-bifunctional protein, Sterol carrier protein X (SCPx) | 4,8,12-Trimethyltridecanoyl-CoA, Propionyl-CoA, Acetyl-CoA |
| Cycle 2 | 4,8,12-Trimethyltridecanoyl-CoA | Acyl-CoA Oxidase, D-bifunctional protein, SCPx | 2,6,10-Trimethylundecanoyl-CoA, Propionyl-CoA, Acetyl-CoA |
| Cycle 3 | 2,6,10-Trimethylundecanoyl-CoA | Acyl-CoA Oxidase, D-bifunctional protein, SCPx | 4,8-Dimethylnonanoyl-CoA, Propionyl-CoA, Acetyl-CoA |
Following these initial cycles, 4,8-dimethylnonanoyl-CoA is transported to the mitochondria for further degradation.
A Proposed Metabolic Pathway for this compound
The formation of a dicarboxylic acid such as this compound from pristane degradation is not explicitly detailed in current literature. However, a plausible route involves omega-oxidation of a monocarboxylic acid intermediate, followed by beta-oxidation from both ends. The following diagram illustrates a proposed pathway leading to and degrading this compound.
Proposed metabolic pathway for this compound.
This proposed pathway hypothesizes that an intermediate of pristanic acid beta-oxidation, such as 4,8-dimethylnonanoyl-CoA, undergoes omega-oxidation to form a dicarboxylic acid. This dicarboxylic acid is then further degraded via beta-oxidation from one or both ends to yield smaller dicarboxylic acyl-CoAs, including the focal molecule this compound. Subsequent beta-oxidation of this compound would be expected to produce propionyl-CoA and acetyl-CoA.
Comparison with Alternative Pathways and Insights from Knockout Models
Direct experimental validation of the proposed pathway for this compound using knockout models is currently unavailable in the scientific literature. However, studies on knockout models for enzymes involved in the degradation of other dicarboxylic acids and branched-chain fatty acids provide strong inferential evidence for the key players in this proposed pathway.
The degradation of dicarboxylic acids is known to occur in peroxisomes. Studies using hepatocytes from mice with a liver-selective knockout of the peroxisomal biogenesis factor PEX5 (Pex5lp-KO) demonstrated a failure to metabolize long-chain dicarboxylic acids, confirming the essential role of peroxisomes in this process.
Further investigation into specific enzymes has been conducted. Knockout models of the peroxisomal multifunctional proteins 1 and 2 (MFP1 and MFP2) have shed light on their roles. While MFP2 is central to the beta-oxidation of branched-chain fatty acids like pristanic acid, studies on dicarboxylic acid metabolism in MFP1 knockout hepatocytes showed partially impaired degradation, suggesting a role for MFP1 in this process.[1]
The transport of dicarboxylic acids into the peroxisome is also a critical step. Research on a knockout mouse model for the peroxisomal transporter ABCD3 (also known as PMP70) revealed its major role in hepatic dicarboxylic acid metabolism.[2] Abcd3 knockout mice exhibited increased levels of long-chain dicarboxylic acids in the liver, indicating impaired transport and subsequent degradation.[2]
The table below compares the proposed pathway for this compound with the established pathway for straight-chain dicarboxylic acids and highlights the supporting evidence from knockout studies.
| Metabolic Step | Proposed Pathway for this compound | Established Pathway for Straight-Chain Dicarboxylic Acids | Evidence from Knockout Models |
| Formation | ω-oxidation of a branched-chain monoacyl-CoA intermediate | ω-oxidation of a straight-chain fatty acid | Studies on ω-oxidation pathways exist, but specific knockout models for branched-chain substrates are not well-documented. |
| Peroxisomal Import | Transport via a peroxisomal ABC transporter | Transport via a peroxisomal ABC transporter (e.g., ABCD3) | ABCD3 knockout mice show impaired transport of dicarboxylic acids into peroxisomes.[2] |
| Beta-oxidation | Peroxisomal beta-oxidation involving branched-chain specific enzymes (e.g., MFP2) and potentially MFP1. | Peroxisomal beta-oxidation involving enzymes like acyl-CoA oxidase and MFP1. | PEX5 knockout confirms peroxisomal role. MFP1 knockout shows partial impairment in dicarboxylic acid degradation.[1] MFP2 knockout models show accumulation of branched-chain fatty acids. |
Experimental Protocols
Confirmation of the proposed metabolic pathway for this compound would require a series of targeted experiments utilizing knockout models. The following outlines a potential experimental workflow.
Workflow for pathway confirmation.
1. Generation of Knockout Models:
-
Utilize CRISPR/Cas9 technology to generate knockout mouse models for candidate genes involved in the proposed pathway. This would include enzymes predicted to be involved in the omega-oxidation of branched-chain fatty acids and specific beta-oxidation enzymes.
2. Cell Culture and Isotope Labeling:
-
Isolate primary hepatocytes from wild-type (WT) and knockout (KO) mice.
-
Culture the hepatocytes and incubate them with a stable isotope-labeled substrate, such as ¹³C-labeled pristane or a potential precursor like ¹³C-labeled 4,8-dimethylnonanoic acid.
3. Metabolite Extraction and Analysis:
-
After incubation, perform metabolite extraction from the cells and the culture medium.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled metabolites.
4. Data Analysis and Pathway Confirmation:
-
Compare the metabolite profiles of the WT and KO hepatocytes. An accumulation of this compound or its precursors in a specific KO model would provide strong evidence for the involvement of the knocked-out enzyme in its metabolism.
Conclusion
While the complete metabolic pathway of this compound remains to be definitively confirmed, a scientifically plausible route involving omega-oxidation of a pristanic acid-derived intermediate followed by peroxisomal beta-oxidation can be proposed. Evidence from knockout studies of related metabolic pathways for dicarboxylic acids and branched-chain fatty acids provides a solid foundation for identifying the key enzymatic players. Future research employing targeted knockout models and stable isotope tracing will be instrumental in validating this proposed pathway and further expanding our understanding of branched-chain fatty acid metabolism. This knowledge will be invaluable for the development of diagnostics and therapeutics for metabolic disorders associated with defects in these pathways.
References
- 1. Degradation of very long chain dicarboxylic polyunsaturated fatty acids in mouse hepatocytes, a peroxisomal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxisomal transporter ABCD3 plays a major role in hepatic dicarboxylic fatty acid metabolism and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS and NMR Data for Acyl-CoA Analysis: A Comparative Guide
Introduction
The accurate identification and quantification of metabolites are crucial for advancements in various scientific fields, including drug development and metabolic research. Acyl-Coenzyme A (acyl-CoA) species, such as the theoretical 2,4-dimethylhexanedioyl-CoA, are central intermediates in cellular metabolism. Their analysis, however, can be challenging due to their complex structure and potential for instability. Cross-validation of data from orthogonal analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is therefore essential to ensure the reliability and accuracy of experimental results.[1][2][3] This guide provides a framework for the cross-validation of LC-MS and NMR data for a generic medium-chain acyl-CoA, which can be adapted for specific molecules like this compound as they are synthesized and studied.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative and qualitative data from LC-MS and NMR analyses for a generic medium-chain acyl-CoA. This comparative data is fundamental for cross-validation.
| Parameter | LC-MS/MS | NMR |
| Identity Confirmation | Parent and fragment ion m/z values[4] | Chemical shifts (δ), coupling constants (J) |
| Quantification | Area under the curve (AUC) relative to an internal standard[4][5] | Integral of specific peaks relative to a reference standard |
| Purity Assessment | Presence of unexpected peaks in the chromatogram | Presence of impurity peaks in the spectrum |
| Lower Limit of Quantification (LLOQ) | Typically in the ng/mL to pg/mL range[6] | Generally in the µg/mL to mg/mL range |
| Linearity | Wide dynamic range, calibration curves are generated[4][5] | Linear response over a narrower concentration range |
| Precision (%RSD) | Inter- and intra-batch precision typically <15%[6] | Typically <5% for quantitative NMR (qNMR) |
| Accuracy (%RE) | Typically within ±15% of the nominal concentration[6] | High accuracy with proper calibration |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable data. Below are generalized protocols for the analysis of a medium-chain acyl-CoA using LC-MS/MS and NMR.
LC-MS/MS Analysis of Acyl-CoAs
This method is adapted from established protocols for short and medium-chain acyl-CoAs.[4][5][7]
1. Sample Preparation:
-
Extraction of acyl-CoAs from biological matrices is typically performed using a cold solvent mixture, such as acetonitrile/methanol/water, often with the inclusion of an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
-
Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.[8]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) or at a high pH with ammonium (B1175870) hydroxide (B78521) can be used to achieve good chromatographic separation of polar acyl-CoAs.[7]
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for the detection of acyl-CoAs.[4]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for sensitive and selective quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[5]
NMR Spectroscopy of Acyl-CoAs
This protocol is based on the characterization of synthesized acyl-CoAs.[8]
1. Sample Preparation:
-
The purified acyl-CoA is lyophilized and then dissolved in a deuterated solvent, typically D₂O, to a final concentration suitable for NMR analysis (e.g., 1-10 mM).
-
A known amount of an internal standard (e.g., trimethylsilyl (B98337) propionate-d4, TMSP) can be added for quantitative analysis (qNMR).
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[8]
-
2D NMR (e.g., COSY, HSQC): Used to elucidate the complete structure by showing correlations between protons and carbons.
-
3. Data Analysis:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
Chemical shifts are referenced to the internal standard.
-
Signal integration is used for quantification.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of LC-MS and NMR data for an acyl-CoA.
Caption: Workflow for the cross-validation of LC-MS and NMR data.
Hypothetical Metabolic Pathway
This diagram illustrates a hypothetical metabolic pathway where this compound could be an intermediate in the degradation of a branched-chain fatty acid.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-dimethylhexanedioyl-CoA vs. other intermediates in fatty acid oxidation disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key acyl-CoA intermediates that accumulate in several prevalent fatty acid oxidation (FAO) disorders. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these metabolic diseases. While the initial query concerned 2,4-dimethylhexanedioyl-CoA, an extensive search of scientific literature and metabolic databases revealed no significant association of this molecule with known FAO disorders. Therefore, this guide focuses on well-characterized and clinically relevant acyl-CoA intermediates in selected FAO disorders and organic acidemias.
Introduction to Fatty Acid Oxidation Disorders and the Role of Acyl-CoA Intermediates
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. Inborn errors of metabolism that disrupt this pathway are known as fatty acid oxidation disorders (FAODs). These genetic conditions lead to a deficiency or malfunction of specific enzymes required for the breakdown of fatty acids. Consequently, acyl-CoA intermediates of varying chain lengths accumulate in the mitochondria. These accumulating acyl-CoAs can be toxic, sequester essential coenzyme A (CoA), and are often converted to their corresponding acylcarnitine derivatives, which can be detected in blood and urine, serving as crucial diagnostic biomarkers.
This guide will compare the profiles of accumulating acyl-CoA intermediates (as reflected by their acylcarnitine counterparts) in four distinct metabolic disorders:
-
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): A defect in the oxidation of medium-chain fatty acids.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD): A defect in the processing of long-chain fatty acids.
-
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD): A defect in the initial step of oxidation for very long-chain fatty acids.
-
Propionic Acidemia: An organic acidemia resulting from a deficiency in the metabolism of propionyl-CoA, an intermediate in the breakdown of certain amino acids and odd-chain fatty acids.
Comparative Analysis of Acyl-CoA Intermediates
The accumulation of specific acyl-CoA species is a hallmark of each FAO disorder. These are typically measured in clinical settings as their corresponding acylcarnitine esters in plasma or dried blood spots. The following tables summarize the quantitative data for the primary acylcarnitine biomarkers in the selected disorders.
Table 1: Key Acylcarnitine Biomarkers in Selected FAO Disorders
| Disorder | Primary Accumulated Acylcarnitine(s) | Typical Plasma Concentration in Affected Individuals (μmol/L) | Normal Plasma Concentration (μmol/L) |
| MCADD | Octanoylcarnitine (C8) | 2.19 - 13.8[1][2] | ≤ 0.5[2] |
| Hexanoylcarnitine (C6) | 0.78 - 1.28[2] | ≤ 0.44[2] | |
| Decanoylcarnitine (C10) | Often elevated, but to a lesser extent than C8[1] | Variable | |
| LCHADD | 3-Hydroxypalmitoylcarnitine (C16-OH) | Significantly elevated[3] | Trace amounts |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | 0.201 - 0.559[4] | Trace amounts | |
| VLCADD | Tetradecenoylcarnitine (C14:1) | 1.39 ± 1.14[4] | 0.00 - 0.23[4] |
| Other long-chain acylcarnitines (C12, C14, C16) | May also be elevated | Variable | |
| Propionic Acidemia | Propionylcarnitine (C3) | 5.7[5] | < 5.73[6] |
Table 2: Diagnostic Ratios of Acylcarnitines
| Disorder | Key Diagnostic Ratio(s) | Significance |
| MCADD | C8/C10 | Significantly increased[1] |
| C8/C2 | Elevated[1] | |
| VLCADD | C14:1/C12:1 | Elevated[7] |
| C14:1/C16 | Elevated[4] | |
| Propionic Acidemia | C3/C2 | > 0.23[6] |
| C3/C16 | > 2.36[6] |
Metabolic Pathways and Points of Disruption
The following diagrams illustrate the metabolic pathways for each disorder, highlighting the enzymatic defect and the resulting accumulation of specific acyl-CoA intermediates.
Experimental Protocols for Acylcarnitine Analysis
The quantitative analysis of acylcarnitines is predominantly performed using tandem mass spectrometry (MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the detection and quantification of these biomarkers.
Sample Preparation (Dried Blood Spot)
-
A 3 mm disk is punched from a dried blood spot on a filter card.
-
The disk is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing a mixture of methanol (B129727) and internal standards (stable isotope-labeled acylcarnitines) is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a solvent suitable for injection into the mass spectrometer.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode: Positive ion mode is used for the detection of acylcarnitines.
-
Scan Mode: A precursor ion scan of m/z 85 is commonly employed. The fragmentation of all acylcarnitines produces a common product ion at m/z 85, allowing for the simultaneous detection of a wide range of acylcarnitine species.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For improved specificity and the ability to separate isomeric acylcarnitines, an LC step is introduced before MS/MS analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used to separate the acylcarnitines based on their chain length and polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid is employed.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its internal standard, providing high selectivity and sensitivity.
The following diagram outlines the general workflow for acylcarnitine analysis.
Conclusion
The analysis of acyl-CoA intermediates, primarily through their acylcarnitine derivatives, is fundamental to the diagnosis and management of fatty acid oxidation disorders and certain organic acidemias. Each disorder presents a unique signature of accumulating metabolites, allowing for specific and sensitive detection through mass spectrometry-based methods. This guide provides a comparative overview of these key biomarkers, their quantitative differences, the underlying metabolic disruptions, and the analytical methodologies used for their measurement. This information is intended to support ongoing research and development efforts aimed at improving the lives of individuals affected by these rare metabolic diseases.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. informnetwork.org [informnetwork.org]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
Comparative Kinetic Analysis of Key Enzymes in Branched-Chain Fatty Acid Synthesis
For researchers, scientists, and drug development professionals, understanding the kinetic landscape of branched-chain fatty acid (BCFA) synthesis is crucial for developing novel therapeutics and engineering biosynthetic pathways. This guide provides a comparative analysis of the kinetic parameters of the core enzymes involved in this pathway, alongside detailed experimental protocols and visual representations of the underlying biochemical processes.
Introduction to Branched-Chain Fatty Acid Synthesis
Branched-chain fatty acids (BCFAs) are important components of cell membranes and possess unique physical and chemical properties compared to their straight-chain counterparts. The synthesis of BCFAs involves a series of enzymatic reactions that initiate with the catabolism of branched-chain amino acids (BCAAs) and converge on the fatty acid synthesis pathway. The key enzymes governing the flux through this pathway are Branched-Chain α-Keto Acid Dehydrogenase (BCKDH), Acetyl-CoA Carboxylase (ACC) and Propionyl-CoA Carboxylase (PCC), Fatty Acid Synthase (FAS), and Acyl-CoA Synthetases (ACS). The efficiency and substrate specificity of these enzymes are critical determinants of the types and quantities of BCFAs produced.
Comparative Kinetics of BCFA Synthesis Enzymes
The kinetic parameters—Michaelis constant (Km) and maximum velocity (Vmax) or turnover number (kcat)—provide insight into the efficiency and substrate preference of an enzyme. A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat reflects a faster catalytic rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
Below is a summary of the available kinetic data for the key enzymes in BCFA synthesis. It is important to note that kinetic parameters can vary depending on the organism, tissue, and specific experimental conditions.
| Enzyme | Organism/Source | Substrate | Km | Vmax / kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Rabbit Liver | α-Ketoisocaproate | - | - | - | [1] |
| Rabbit Liver | α-Keto-β-methylvalerate | - | - | - | [1] | |
| Rabbit Liver | α-Ketoisovalerate | - | - | - | [1] | |
| Rat Liver | α-Ketoisocaproate | - | - | - | [2] | |
| Rat Liver | α-Keto-β-methylvalerate | - | - | - | [2] | |
| Rat Liver | α-Ketoisovalerate | - | - | - | [2] | |
| Propionyl-CoA Carboxylase (PCC) | Human | Propionyl-CoA | 0.29 mM | - | - | [3] |
| Human | ATP | - | - | - | [3] | |
| Human | Bicarbonate | 3.0 mM | - | - | [3] | |
| Fatty Acid Synthase (FAS) | Metazoan | Methylmalonyl-CoA | - | Lower turnover number compared to Malonyl-CoA | - | [4][5] |
| Drosophila | Malonyl-CoA | - | - | - | [6] | |
| Acyl-CoA Carboxylase (ACC) | Thermobifida fusca | Acetyl-CoA | - | - | - | [7] |
| Thermobifida fusca | Propionyl-CoA | - | - | - | [7] | |
| Thermobifida fusca | Butyryl-CoA | - | - | - | [7] |
Note: Specific quantitative values for Km and Vmax/kcat for BCKDH with its branched-chain substrates were not available in the searched literature. The provided references indicate that these enzymes are active with these substrates but do not provide the specific kinetic constants. Similarly, for FAS with methylmalonyl-CoA, the literature describes a lower turnover number relative to malonyl-CoA without providing a precise value.[4][5]
Experimental Protocols
Accurate kinetic analysis relies on well-defined experimental protocols. Below are detailed methodologies for assaying the activity of the key enzymes in BCFA synthesis.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay (Spectrophotometric)
This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA, 1 mM dithiothreitol (B142953) (DTT).
-
Substrates: α-ketoisovalerate, α-ketoisocaproate, or α-keto-β-methylvalerate.
-
Cofactors: 0.5 mM NAD+, 0.2 mM Coenzyme A (CoA).
-
Enzyme: Purified or mitochondrial extract containing BCKDH.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and CoA.
-
Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the α-keto acid substrate.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine Km and Vmax, vary the concentration of one substrate while keeping the others at saturating concentrations.
Fatty Acid Synthase (FAS) Activity Assay (NADPH Consumption)
This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH during fatty acid synthesis.[8]
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5), 2 mM EDTA, 10 mM cysteine.[8]
-
Substrates: Acetyl-CoA (or a branched-chain primer like isobutyryl-CoA), Malonyl-CoA (or methylmalonyl-CoA).
-
Cofactor: 200 µM NADPH.[8]
-
Enzyme: Purified FAS.
-
Other: 300 µg/mL fatty acid-free Bovine Serum Albumin (BSA).[8]
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, BSA, acetyl-CoA, and malonyl-CoA.
-
Add the purified FAS enzyme to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for a set period.[8]
-
The rate of NADPH consumption is calculated from the linear portion of the curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
For kinetic analysis, vary the concentration of one substrate (e.g., malonyl-CoA or the primer) while keeping the others constant.
Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[9][10]
Materials:
-
Assay Buffer: Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 2 mM DTT.
-
Substrates: Radiolabeled branched-chain fatty acid (e.g., [14C]isovaleric acid), 5 mM ATP, 1 mM Coenzyme A (CoA).
-
Enzyme: Purified ACS or cell lysate.
-
Other: Bovine Serum Albumin (BSA).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, CoA, and BSA.
-
Add the radiolabeled fatty acid to the mixture.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution to precipitate the protein and unreacted fatty acid (e.g., perchloric acid).
-
Separate the radiolabeled acyl-CoA product from the unreacted fatty acid using a suitable method like liquid-liquid extraction or chromatography.
-
Quantify the radioactivity in the acyl-CoA fraction using a scintillation counter.
-
Determine kinetic parameters by varying the concentration of the branched-chain fatty acid.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental setups can aid in understanding the complex relationships in BCFA synthesis.
Conclusion
The kinetic analysis of enzymes in the BCFA synthesis pathway reveals a complex interplay of substrate availability and enzymatic efficiency. While comprehensive kinetic data for all enzymes with their respective branched-chain substrates is still an active area of research, the available information highlights key regulatory nodes. Notably, the reduced turnover of FAS with methylmalonyl-CoA suggests that the availability of this substrate, governed by PCC activity, is a critical factor in determining the rate of production of certain BCFAs. Further detailed kinetic characterization of BCKDH and ACS isoforms with a range of branched-chain substrates will be instrumental in developing a complete quantitative model of BCFA synthesis, paving the way for targeted therapeutic interventions and metabolic engineering strategies.
References
- 1. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA-mediated autoacetylation of fatty acid synthase as a metabolic switch of de novo lipogenesis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 8. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolomics of Branched-Chain Amino Acid Catabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of branched-chain amino acid (BCAA) catabolism in various physiological and pathological states, supported by experimental data. It details the methodologies for key experiments and visualizes the intricate pathways and workflows involved in BCAA metabolomics.
Introduction to BCAA Catabolism
Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that play critical roles beyond protein synthesis, including signaling pathways that regulate metabolism and cellular growth.[1][2] Unlike most other amino acids, which are primarily catabolized in the liver, BCAAs are predominantly metabolized in skeletal muscle, adipose tissue, and the brain.[1] The catabolic pathway begins with a reversible transamination step, followed by an irreversible oxidative decarboxylation, leading to the production of intermediates that enter the tricarboxylic acid (TCA) cycle for energy production.[1][2]
Dysregulation of BCAA catabolism has been increasingly implicated in a range of metabolic disorders, including obesity, type 2 diabetes (T2DM), cardiovascular disease, and certain cancers.[3][4][5] Consequently, the comparative metabolomic analysis of BCAA catabolism has become a crucial area of research for understanding disease pathogenesis and identifying potential therapeutic targets.
Comparative Metabolomics of BCAA Catabolism: Healthy vs. Disease States
Metabolomic studies have revealed significant alterations in the concentrations of BCAAs and their catabolic intermediates, branched-chain α-keto acids (BCKAs), in various disease states compared to healthy individuals. These changes often reflect impaired activity of key catabolic enzymes.
Data Presentation: BCAA and BCKA Concentrations
The following tables summarize quantitative data from various studies, comparing the plasma and tissue concentrations of BCAAs and their corresponding BCKAs in healthy individuals versus those with metabolic diseases.
Table 1: Plasma BCAA and BCKA Concentrations in Healthy vs. Type 2 Diabetes Mellitus (T2DM) Subjects
| Metabolite | Healthy Controls (µmol/L) | T2DM Patients (µmol/L) | Percentage Change | Reference |
| Leucine | 120.5 ± 15.2 | 165.8 ± 20.4 | +37.6% | [6] |
| Isoleucine | 65.3 ± 8.9 | 90.1 ± 11.5 | +38.0% | [6] |
| Valine | 240.1 ± 25.7 | 271.8 ± 30.1 | +13.2% | [6] |
| Total BCAAs | 425.9 ± 49.8 | 527.7 ± 62.0 | +23.9% | [6] |
| α-ketoisocaproate (KIC) | 30.2 ± 5.1 | 45.3 ± 7.8 | +50.0% | [7] |
| α-keto-β-methylvalerate (KMV) | 15.8 ± 2.9 | 22.1 ± 4.2 | +39.9% | [7] |
| α-ketoisovalerate (KIV) | 18.5 ± 3.3 | 25.9 ± 4.9 | +40.0% | [7] |
Table 2: Plasma and Tissue BCAA and BCKA Concentrations in Lean vs. Obese Zucker Rats
| Tissue | Metabolite | Lean Rats (nmol/g or nmol/mL) | Obese Rats (nmol/g or nmol/mL) | Percentage Change | Reference |
| Plasma | Total BCAAs | 450 ± 25 | 650 ± 30 | +44.4% | [7] |
| Total BCKAs | 60 ± 5 | 95 ± 8 | +58.3% | [7] | |
| Gastrocnemius Muscle | Total BCAAs | 350 ± 20 | 500 ± 25 | +42.9% | [7] |
| Total BCKAs | 25 ± 3 | 40 ± 4 | +60.0% | [7] | |
| Liver | Total BCAAs | 200 ± 15 | 280 ± 20 | +40.0% | [7] |
| Total BCKAs | 15 ± 2 | 25 ± 3 | +66.7% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of BCAA metabolites. Below are protocols for key experiments in comparative metabolomics of BCAA catabolism.
LC-MS/MS for Quantification of BCAAs and BCKAs in Plasma
This method allows for the sensitive and specific quantification of BCAAs and their keto-acid counterparts.
a. Sample Preparation (Protein Precipitation) [8][9]
-
Thaw frozen plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ice-cold methanol (B129727) containing isotopically labeled internal standards (e.g., Leucine-(13C6,15N), Isoleucine-(13C6,15N), and Valine-(13C5,15N)).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube for analysis.
b. Liquid Chromatography (LC) [8][10]
-
Column: Mixed-mode Intrada Amino Acid column (100 x 2.0 mm, 3 µm) or a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Isocratic or a shallow gradient depending on the column and specific analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Tandem Mass Spectrometry (MS/MS) [8]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Leucine/Isoleucine: m/z 132.2 → 86.4
-
Valine: m/z 118.2 → 72.4
-
Leucine-(13C6,15N)/Isoleucine-(13C6,15N): m/z 139.2 → 92.4
-
Valine-(13C5,15N): m/z 124.2 → 77.4
-
KIC: m/z 131.1 → 85.1 (as a derivative or with specific ionization methods)
-
KMV: m/z 131.1 → 85.1 (isomeric with KIC)
-
KIV: m/z 117.1 → 71.1
-
Stable Isotope Tracing of BCAA Catabolism
This technique tracks the metabolic fate of labeled BCAAs to elucidate pathway activity and flux.[11][12]
a. Cell Culture Labeling
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a stable isotope-labeled BCAA (e.g., U-13C6-Leucine) for a defined period (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, harvest the cells and quench metabolism by flash-freezing in liquid nitrogen.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Analyze the extracts by LC-MS or GC-MS to measure the incorporation of the isotopic label into downstream metabolites of the BCAA catabolic pathway.
b. In Vivo Labeling
-
Administer a stable isotope-labeled BCAA to the animal model via oral gavage or intravenous infusion.
-
Collect blood and tissue samples at various time points post-administration.
-
Process the samples to extract metabolites as described above.
-
Analyze the extracts to determine the enrichment of the isotope in BCAA catabolites in different organs, providing insights into tissue-specific metabolism.
Mandatory Visualization
BCAA Catabolic Pathway
The following diagram illustrates the key steps in the catabolism of leucine, isoleucine, and valine.
Caption: The initial steps of branched-chain amino acid (BCAA) catabolism.
Experimental Workflow for Comparative Metabolomics
This diagram outlines a typical workflow for a comparative metabolomics study of BCAA catabolism.
Caption: A standard workflow for a comparative metabolomics experiment.
References
- 1. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 2. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolomics-based analysis of the metabolic pathways associated with the regulation of branched-chain amino acids in rats fed a high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum branched chain amino acids: an effective indicator of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,4-dimethylhexanedioyl-CoA: A Procedural Guide
Core Principles for Disposal
Given the absence of a specific Safety Data Sheet (SDS) for 2,4-dimethylhexanedioyl-CoA, a risk-based approach is essential. The following procedures are based on the assumption that, in the small quantities typically used in research, this compound can be managed as non-hazardous biochemical waste. However, it is imperative to consult local regulations and institutional safety guidelines, as they may have specific requirements.
Step-by-Step Disposal Protocol
-
Decontamination (Optional but Recommended): While not always necessary for non-hazardous biochemicals, a decontamination step can provide an added layer of safety. This can be achieved by hydrolyzing the thioester bond of the CoA ester. One common laboratory method is to treat the waste solution with a mild bleach solution (e.g., 10% sodium hypochlorite) for a sufficient contact time (e.g., 30 minutes), followed by neutralization. However, the compatibility of this method with all components in the waste stream should be verified.
-
pH Neutralization: If the waste solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0 before disposal. This can be done using standard laboratory neutralizing agents like sodium bicarbonate for acids or a dilute acid like hydrochloric acid for bases.
-
Aqueous Waste Disposal: For small quantities of neutralized and decontaminated aqueous solutions, disposal down the sanitary sewer with copious amounts of water is often acceptable. This aligns with general guidelines for the disposal of non-hazardous biological and chemical laboratory waste. Always confirm this practice is permitted by your institution and local wastewater authority.
-
Solid Waste Disposal: If this compound is in a solid form, it should be dissolved in a suitable solvent and treated as liquid waste if possible. If not, it should be placed in a clearly labeled, sealed container and disposed of through the institution's chemical waste program.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated waste bag and disposed of according to your facility's biomedical or chemical waste procedures.[2][3]
Quantitative Data and Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, quantitative exposure limits are not available. However, standard laboratory practice dictates the use of appropriate PPE to minimize exposure to any chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the chemical solution. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. Use a fume hood if aerosols may be generated. | Minimizes inhalation exposure, particularly if the compound is a powder or volatile. |
Experimental Protocol: Decontamination via Hydrolysis
This protocol provides a general method for the chemical inactivation of CoA esters prior to disposal.
-
Prepare a 10% bleach solution by diluting household bleach (typically 5-6% sodium hypochlorite) with nine parts water.
-
Add the bleach solution to the aqueous waste containing this compound in a 1:1 volume ratio.
-
Allow the mixture to stand for at least 30 minutes in a well-ventilated area (e.g., a fume hood) to ensure complete hydrolysis of the thioester bond.
-
Neutralize the solution by adding a suitable neutralizing agent, such as sodium thiosulfate, to quench the excess bleach.
-
Check the pH of the solution and adjust to a neutral range (pH 6-8) if necessary.
-
Dispose of the neutralized solution according to institutional guidelines for non-hazardous aqueous waste.
Disclaimer: The information provided is based on general principles of laboratory safety and waste disposal for biochemicals. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. It is the user's responsibility to conduct a thorough risk assessment and comply with all applicable local, state, and federal regulations.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
